Barium;cadmium
Description
Properties
CAS No. |
37190-17-3 |
|---|---|
Molecular Formula |
BaCd |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
barium;cadmium |
InChI |
InChI=1S/Ba.Cd |
InChI Key |
MGFRKBRDZIMZGO-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Ba] |
Origin of Product |
United States |
Synthesis Methodologies for Barium Cadmium Compounds
Solid-State Reaction Techniques
Solid-state reactions are a cornerstone for the synthesis of many inorganic materials, including barium-cadmium compounds. These methods typically involve the high-temperature reaction of solid precursors to form a thermodynamically stable product.
Conventional Solid-State Reactions for Perovskite and Oxide Systems
The conventional solid-state reaction (SSR) method is widely employed for synthesizing complex perovskite oxides containing barium and cadmium. This technique involves mixing powdered precursors, often oxides or carbonates, and heating them at high temperatures to facilitate diffusion and reaction in the solid phase.
One significant application of this method is in the creation of high-temperature superconductors where cadmium is substituted into a barium-containing cuprate (B13416276) structure. For instance, the compound HgBa₂-ₓCdₓCa₂Cu₃O₈+δ has been synthesized using the SSR method. aip.orgaip.org In this process, high-purity powders of HgO, BaO, CaO, CuO, and CdO are weighed and mixed thoroughly in an agate mortar. aip.org The mixture is then subjected to heat treatment to form the desired perovskite phase. X-ray diffraction analysis of the resulting materials confirms a tetragonal crystal structure. aip.org The partial substitution of barium with cadmium has been shown to influence the critical temperature (Tc) of the superconductor, indicating successful incorporation of cadmium into the lattice. aip.org
Another example involves the synthesis of barium-cadmium oxide compounds from precursors like barium hydroxide (B78521) and cadmium oxide. wqmetal.net At high temperatures, barium hydroxide decomposes to form barium oxide (BaO), which then reacts with cadmium oxide (CdO). wqmetal.net The reaction mechanism involves the diffusion of barium and cadmium ions within the solid phase, leading to the formation of a new crystal structure. wqmetal.net The final product's crystal phase is highly dependent on reaction conditions such as temperature, heating rate, and reaction time. wqmetal.net Similarly, members of the Ba₂Zn₁₋ₓCdₓTa₂O₉ series have been synthesized via solid-state reactions at 1473K, resulting in a cubic perovskite cell. capes.gov.br
Table 1: Synthesis and Properties of HgBa₂-ₓCdₓCa₂Cu₃O₈+δ This table presents data on the superconducting compound HgBa₂-ₓCdₓCa₂Cu₃O₈+δ synthesized via the solid-state reaction method, showing how the substitution of Barium with Cadmium affects the critical temperature (Tc).
| Cadmium Concentration (x) | Critical Temperature (Tc) (K) | Crystal Structure | Reference |
|---|---|---|---|
| 0 | 116 | Tetragonal | aip.org |
| 0.05 | 125 | Tetragonal | aip.org |
| 0.10 | 134 | Tetragonal | aip.org |
| 0.15 | 129 | Tetragonal | aip.org |
High-Temperature Synthesis of Intermetallic Phases from Elemental Components
The synthesis of intermetallic compounds containing barium and cadmium often requires high temperatures to overcome the activation energy for the reaction between elemental components. northwestern.edu These reactions are typically performed in inert atmospheres or evacuated sealed tubes to prevent oxidation of the highly reactive metals.
A notable example is the synthesis of the novel antimonide oxide, Ba₅Cd₂Sb₄O₂, which was achieved using a metal flux method. mdpi.comsemanticscholar.org In this procedure, the elemental components Ba, Cd, and Sb were combined in an alumina (B75360) crucible with an excess of lead (Pb) acting as the flux. mdpi.comsemanticscholar.org The mixture was sealed in an evacuated fused silica (B1680970) ampoule and subjected to a specific heating and cooling profile. The ampoule was heated to 1000 °C, homogenized for 29 hours, and then slowly cooled to 600 °C to allow for crystal growth. mdpi.comsemanticscholar.org This technique facilitates the formation of single crystals from a complex, multi-element system at temperatures lower than direct melting of the constituent elements would require. northwestern.edu The resulting Ba₅Cd₂Sb₄O₂ crystals were found to have a monoclinic crystal structure. mdpi.comsemanticscholar.org
Table 2: Synthesis and Structural Data for Ba₅Cd₂Sb₄O₂ This table details the synthesis parameters and crystallographic data for the intermetallic compound Ba₅Cd₂Sb₄O₂, produced via a high-temperature metal flux method.
| Parameter | Value | Reference |
|---|---|---|
| Synthesis Method | Metal Flux (Pb) | mdpi.comsemanticscholar.org |
| Precursors | Ba, Cd, Sb | mdpi.comsemanticscholar.org |
| Maximum Temperature | 1000 °C | mdpi.comsemanticscholar.org |
| Homogenization Time | 29 hours | mdpi.comsemanticscholar.org |
| Crystal System | Monoclinic | mdpi.comsemanticscholar.org |
| Space Group | C2/m | mdpi.comsemanticscholar.org |
Optimized Sintering Protocols
Sintering is a critical step in solid-state synthesis, involving the thermal treatment of a powder compact below its melting point to increase its strength and density. Optimized sintering protocols are essential for producing high-quality ceramic materials. The process is influenced by factors such as temperature, time, atmosphere, and the use of sintering aids.
For barium-containing perovskites, sintering at high temperatures is necessary to achieve high density. researchgate.net For example, in the synthesis of Ba(Fe,Nb)₀.₅O₃ ceramics, powders calcined at 1200°C were sintered at temperatures between 1350–1400°C for 4 hours. researchgate.net This protocol resulted in ceramics with up to 97.4% of the theoretical density. researchgate.net The sintering temperature is a crucial factor, as it directly impacts the final density and dielectric properties of the material. researchgate.net
During high-temperature sintering, volatile components like barium can be lost from the material, a phenomenon observed in compounds like BaZr₀.₁Ce₀.₇Y₀.₁Yb₀.₁O₃-δ (BZCYYb). researchgate.net To counteract this, strategies such as using sacrificial powders of the same composition or adding a slight excess of the volatile component (e.g., barium) to the initial mixture can be employed. researchgate.net Another approach is the use of metal oxides like NiO as sintering aids, which can lower the required sintering temperature and time, thereby mitigating decomposition and volatile loss. researchgate.net
Table 3: Sintering Parameters and Density for Ba(Fe,Nb)₀.₅O₃ Ceramics This table illustrates the effect of calcination and sintering temperatures on the final density of Ba(Fe,Nb)₀.₅O₃ ceramics, highlighting an optimized protocol for achieving high-density materials.
| Calcination Temperature (°C) | Sintering Temperature (°C) | Sintering Time (h) | Resulting Density (% of theoretical) | Reference |
|---|---|---|---|---|
| 1200 | 1350 | 4 | N/A (Specific value not provided, but part of optimization) | researchgate.net |
| 1200 | 1400 | 4 | up to 97.4% | researchgate.net |
Solution-Based and Soft Chemistry Routes
Solution-based methods offer an alternative to high-temperature solid-state reactions, often providing better control over particle size, morphology, and homogeneity at milder reaction conditions.
Hydrothermal Synthesis of Barium-Doped Cadmium Sulfide (B99878) Quantum Dots
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully used to synthesize barium-doped cadmium sulfide (Ba-doped CdS) quantum dots (QDs). acs.orgnih.gov The process is considered environmentally friendly and economical. nih.gov
The synthesis involves preparing an aqueous solution of a cadmium precursor, such as Cadmium Chloride (CdCl₂), and a sulfur source, like thiourea (B124793) (NH₂CSNH₂). acs.org The solution is heated and stirred, and the pH is adjusted to around 12 using NaOH. acs.org A specific weight percentage of a barium salt is added as the dopant. The entire mixture is then sealed in a Teflon-lined stainless-steel autoclave and maintained at a high temperature (e.g., 150°C) for an extended period (e.g., 24 hours). acs.org After the reaction, the resulting yellowish precipitate is washed and dried to obtain the Ba-doped CdS QDs. acs.org Characterization studies confirm the successful incorporation of barium into the hexagonal crystal structure of CdS, which can lead to a decrease in the crystallite size. acs.orgnih.gov
Table 4: Hydrothermal Synthesis Parameters for Ba-doped CdS Quantum Dots This table summarizes the experimental conditions used in the hydrothermal synthesis of Barium-doped Cadmium Sulfide (Ba-doped CdS) quantum dots.
| Parameter | Condition | Reference |
|---|---|---|
| Cadmium Precursor | Cadmium Chloride (CdCl₂) | acs.org |
| Sulfur Precursor | Thiourea (NH₂CSNH₂) | acs.org |
| Dopant | Barium (Ba) | acs.orgnih.gov |
| pH | ~12 (adjusted with NaOH) | acs.org |
| Reaction Temperature | 150 °C | acs.org |
| Reaction Time | 24 hours | acs.org |
| Resulting Structure | Hexagonal | acs.orgnih.gov |
| Crystallite Size (undoped) | 20.73 nm | acs.orgnih.gov |
| Crystallite Size (6% Ba-doped) | 18.73 nm | acs.orgnih.gov |
Sol-Gel Methods for Nanomaterial Preparation
The sol-gel method is a prominent soft chemistry technique for fabricating nanomaterials, including oxides and composites. It allows for excellent mixing of precursors at the atomic level, leading to homogenous products with high purity at relatively low temperatures. nanografi.com The general process involves the hydrolysis and condensation of molecular precursors (often metal alkoxides or salts) in a solvent to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid network). chalcogen.ro
This method has been applied to synthesize various barium- and cadmium-containing nanomaterials. For instance, ZnO-CdO nanocomposites are prepared by dissolving zinc and cadmium nitrate (B79036) precursors in a solvent mixture. chalcogen.ro A precipitating agent like sodium hydroxide is added to initiate the formation of a thick suspension or gel. chalcogen.ro The gel is then typically dried and calcined at elevated temperatures to remove organic residues and crystallize the final nanocomposite material. nanografi.com The sol-gel method is also cited as a viable route for preparing Ba-doped CdS nanoparticles, alongside hydrothermal and coprecipitation methods. nih.govresearchgate.net The choice of precursors, solvent, and calcination temperature significantly influences the properties of the final nanoproducts, such as their crystallinity and particle size. nanografi.comresearchgate.net
Wet-Chemical Decoration Techniques (e.g., Quantum Dot Functionalization)
Wet-chemical methods provide a versatile route for decorating substrate materials with nanoscale functional components like quantum dots (QDs). This approach is exemplified in the synthesis of hybrid photoanodes where cadmium sulfide (CdS) quantum dots are deposited onto barium stannate (BaSnO₃) nanowires. rsc.orgresearchgate.net The process typically begins with the synthesis of the substrate, followed by the functionalization step in a solution phase.
In a representative synthesis, CdS QDs are decorated onto BaSnO₃ nanowires through a straightforward wet-chemical process. rsc.org This involves preparing a solution with cadmium and sulfur precursors, into which the previously synthesized nanowires are introduced. The QDs then nucleate and grow on the surface of the nanowires. Another approach involves a hydrothermal technique, a variant of wet-chemical synthesis, to produce barium-doped cadmium sulfide (Ba-doped CdS) quantum dots directly. acs.org In this method, solutions of cadmium chloride (CdCl₂) and thiourea (NH₂CSNH₂) are mixed and heated. The pH is adjusted to approximately 12 using sodium hydroxide (NaOH) to induce precipitation. The resulting solution is sealed in an autoclave and heated, leading to the formation of Ba-doped CdS QDs. acs.org
The functionalization imparts new properties to the composite material, such as enhanced photoelectrochemical performance, by creating a heterojunction at the material interface which facilitates efficient charge separation. rsc.org
Gel Growth Methods for Single Crystal Formation (e.g., Oxalates, Tartrates)
Gel growth is a powerful technique for synthesizing high-purity single crystals of compounds that are sparingly soluble in water, such as barium-cadmium oxalates and tartrates. researchgate.netjmaterenvironsci.com This method utilizes a hydrogel matrix, commonly silica or agar-agar, which suppresses convective currents and controls the diffusion of reactants, allowing for slow, well-ordered crystal growth. researchgate.netcrdeepjournal.orgscholarsresearchlibrary.com
The synthesis of barium-doped cadmium tartrate oxalate (B1200264) crystals has been successfully demonstrated using a silica gel medium. sphinxsai.com The process involves creating the gel by mixing sodium metasilicate (B1246114) (Na₂SiO₃) with a solution containing oxalic acid and tartaric acid to achieve a specific pH, typically between 3.5 and 4.5. sphinxsai.com This gel is then placed in a test tube. A solution containing the metal ions, such as cadmium chloride and barium chloride, is carefully layered on top of the set gel. sphinxsai.comscholarsresearchlibrary.com
Similarly, barium-doped copper cadmium oxalate (BCuCO) single crystals have been grown in silica hydrogel using a single diffusion technique. researchgate.netjmaterenvironsci.com The gel is prepared from a sodium metasilicate solution adjusted with an acid (e.g., oxalic acid). A cocktail of reactant solutions, including cupric chloride, cadmium chloride, and barium chloride, is then poured over the set gel. jmaterenvironsci.com
Over time, the metal ions diffuse slowly into the gel, reacting with the tartrate or oxalate ions to form nucleation centers from which single crystals grow. crdeepjournal.orgsphinxsai.com The process can take several days to weeks to yield fully grown crystals. scholarsresearchlibrary.com
Controlled Diffusion Techniques in Aqueous Media
Controlled diffusion is the fundamental principle underpinning the gel growth method for crystal formation. The gel acts as a three-dimensional, convection-free medium through which ions migrate at a reduced rate. researchgate.net This slow and controlled diffusion is crucial for limiting the number of nucleation sites and promoting the growth of larger, more perfect single crystals. researchgate.netscholarsresearchlibrary.com
The most common setup is the single diffusion method, where the gel is impregnated with one reactant, and the other reactant is layered on top as a supernatant solution. crdeepjournal.orgscholarsresearchlibrary.com For instance, in the growth of barium-doped cadmium tartrate, the gel contains tartaric and oxalic acids, while the supernatant solution contains barium and cadmium chlorides. sphinxsai.com The Ba²⁺ and Cd²⁺ ions diffuse through the narrow pores of the gel, reacting with the entrapped tartrate and oxalate ions to form crystals of barium cadmium tartrate oxalate. sphinxsai.com This slow reaction process, free from turbulence and thermal strains, is ideal for growing high-quality crystals of water-insoluble compounds. researchgate.netscholarsresearchlibrary.com The growth rate and eventual crystal size are influenced by the gradual decrease in the concentration of the diffusing ions over time. crdeepjournal.org
Precursor-Based Synthesis and Calcination
Precursor-based methods involve the creation of an intermediate structure, often a composite fiber or powder, which is then thermally treated (calcined) to yield the final crystalline compound. This approach offers excellent control over the morphology and composition of the final material.
Electrospinning of Polymeric Precursors for Nanowire Formation
Electrospinning is a highly effective technique for producing one-dimensional nanostructures like nanowires from polymeric precursors. google.commdpi.com In the context of barium-cadmium materials, this method has been used to fabricate barium stannate (BaSnO₃) nanowires, which can then be functionalized with cadmium compounds. rsc.orgresearchgate.net
The process begins with the preparation of a spinning solution. This solution contains the precursors for the final inorganic material (e.g., barium and tin salts) mixed with a polymer, such as polyvinylpyrrolidone (B124986) (PVP). rsc.orgresearchgate.net This viscous solution is loaded into a syringe and extruded through a needle under a high-voltage electric field. nih.gov The electric field overcomes the surface tension of the solution, ejecting a jet that whips and stretches as the solvent evaporates, ultimately depositing a web of ultrafine precursor/polymer composite fibers onto a collector. google.comnih.gov
Following the electrospinning step, the composite fibers undergo calcination. This high-temperature heat treatment serves two purposes: it burns off the polymer matrix and induces the crystallization of the inorganic precursors into the desired compound, in this case, polycrystalline BaSnO₃ nanowires. rsc.orgresearchgate.net The temperature of calcination is a critical parameter that influences the crystallinity and phase purity of the resulting nanowires. researchgate.net
Control of Growth Parameters and Nucleation Rates
Controlling growth parameters and nucleation rates is essential for determining the final characteristics of the synthesized materials, including their size, shape, crystallinity, and purity. acs.org Different synthesis techniques offer various parameters that can be precisely tuned.
In gel growth methods , several factors are manipulated to control crystallization:
Reactant Concentration : The concentration of the supernatant solution affects the supersaturation level within the gel. Higher concentrations can increase the number of nucleation sites. uaic.ro
pH of the Gel : The pH of the gel medium can influence the morphology and growth of crystals. sphinxsai.comscholarsresearchlibrary.com For barium-doped cadmium tartrate oxalate, a pH range of 3.5-4.5 is utilized. sphinxsai.com
Gel Density and Aging : The density of the gel and the time it is allowed to age before adding the reactants can affect the diffusion rates of the ions, thereby influencing nucleation and crystal habit. scholarsresearchlibrary.com
Temperature : Higher temperatures can increase the solubility of the reactants, which tends to decrease the nucleation density and can lead to the growth of larger crystals. uaic.ro
For wet-chemical and hydrothermal synthesis of quantum dots, key parameters include:
Temperature and pH : The particle size of CdS quantum dots synthesized via wet chemical co-precipitation is dependent on both the reaction temperature and the pH of the solution. chalcogen.ro Similarly, in the hydrothermal synthesis of Ba-doped CdS, temperature is a critical factor. acs.org
Precursors and Capping Agents : The choice of molecular precursors and surface-capping molecules plays a significant role in controlling growth patterns and achieving monodispersity in the resulting nanocrystals. acs.org
In electrospinning , the morphology of the resulting nanowires is controlled by:
Solution Properties : The viscosity and conductivity of the polymer/precursor solution are critical. The concentration of the polymer (e.g., PVP) affects the formation and integrity of the fibers. rsc.orgresearchgate.net
Process Parameters : The applied voltage, the distance between the needle and the collector, and the flow rate of the solution must be optimized. google.com
Calcination Conditions : The temperature and duration of the calcination step determine the final grain size, phase, and crystallinity of the nanowires. researchgate.net
By carefully manipulating these parameters, researchers can tailor the synthesis process to produce barium-cadmium compounds with specific and desired properties. scholarsresearchlibrary.comacs.org
Crystallography and Structural Elucidation of Barium Cadmium Phases
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a fundamental technique for investigating the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can obtain detailed information about the atomic arrangement within the material.
Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment
For instance, in the synthesis of barium-doped cadmium tartrate crystals, PXRD patterns exhibit sharp peaks with high intensity, which indicates the formation of well-defined crystallites. primescholars.com The comparison of experimental diffraction patterns with standard databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), allows for the confirmation of the crystal structure. In one study, the PXRD spectrum of barium-doped cadmium tartrate matched the data in JCPDS file No. 26-0282. scholarsresearchlibrary.com The analysis of these patterns can reveal the polycrystalline nature of the material and its crystal system. For example, barium-doped cadmium tartrate crystals have been identified as having a polycrystalline nature with a hexagonal structure. primescholars.com
The crystallinity of a sample can also be quantitatively assessed from PXRD data. For barium-doped cadmium tartrate, a high degree of crystallinity, reported to be 88.6%, has been determined from the diffraction data. primescholars.com Furthermore, PXRD is used to identify phases in more complex systems. For example, in the solid solutions of Ba[(Mg₁₋ₓCdₓ)₀.₃₃Nb₀.₆₇]O₃, Rietveld refinement of PXRD data confirmed an ordered trigonal structure and allowed for the identification of any impurity phases. cambridge.org Similarly, studies on barium-doped cadmium sulfide (B99878) (CdS) quantum dots use PXRD to confirm their hexagonal crystal structure and to observe changes in crystallite size upon doping. acs.org
The following table summarizes the PXRD findings for a selection of barium-cadmium compounds:
| Compound | Crystal System | Key Findings from PXRD | Reference |
|---|---|---|---|
| Barium-doped Cadmium Tartrate | Hexagonal | Polycrystalline nature, high crystallinity (88.6%), phase confirmation via JCPDS No. 26-0282. primescholars.comscholarsresearchlibrary.com | primescholars.comscholarsresearchlibrary.com |
| Barium-doped Cadmium Oxalate (B1200264) | Hexagonal | Massive changes in unit cell parameters compared to pure cadmium oxalate, which is triclinic. researchgate.net | researchgate.net |
| Ba₂CdX₃ (X = S, Se, Te) | Orthorhombic | Confirmation of the quasi-one-dimensional structure. researchgate.net | researchgate.net |
| Barium-doped Copper Cadmium Oxalate (BCuCO) | Triclinic | Highly crystalline nature, determination of d-spacing and Miller indices. jmaterenvironsci.com | jmaterenvironsci.com |
Single Crystal X-ray Diffraction for Atomic Position Refinement and Space Group Determination
For a more precise determination of the crystal structure, including the exact positions of atoms within the unit cell and the definitive assignment of the space group, Single Crystal X-ray Diffraction (SCXRD) is the definitive technique. jmaterenvironsci.com
SCXRD studies on various barium-cadmium compounds have provided detailed structural parameters. For example, the ternary phase BaLiₓCd₁₃₋ₓ (x ≈ 2) was found to adopt the cubic NaZn₁₃ structure type with the space group Fm-3c. frontiersin.org The refinement of the SCXRD data for this compound revealed that lithium atoms are located at the centers of the Cd₁₂-icosahedra. frontiersin.org
In another example, the compound Ba₃CdHg₁₀ was characterized using SCXRD and found to crystallize in the orthorhombic space group Immm. iaea.org This analysis provided the precise lattice parameters: a = 5.1150(2) Å, b = 9.9154(3) Å, and c = 14.9926(5) Å. iaea.org Similarly, barium-doped copper cadmium oxalate (BCuCO) single crystals were analyzed by SCXRD, which revealed a triclinic crystal system with the space group P1. jmaterenvironsci.com The study of cadmium-doped barium phosphate (B84403) single crystals by SCXRD established an orthorhombic crystal system. akjournals.com
The following table presents crystallographic data obtained from SCXRD for several barium-cadmium compounds:
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| BaLiₓCd₁₃₋ₓ (x ≈ 2) | Cubic | Fm-3c | a = 13.5548(10) | frontiersin.org |
| Ba₃CdHg₁₀ | Orthorhombic | Immm | a = 5.1150(2), b = 9.9154(3), c = 14.9926(5) | iaea.org |
| Barium-doped Copper Cadmium Oxalate (BCuCO) | Triclinic | P1 | a=5.973, b=6.630, c=8.442, α=74.68°, β=74.27°, γ=81.17° | researchgate.netjmaterenvironsci.com |
| Cadmium-doped Barium Phosphate | Orthorhombic | Not specified | Not specified | akjournals.com |
| Ba₂CdX₃ (X = S, Se, Te) | Orthorhombic | Pnma-D₂h¹⁶ | Not specified | researchgate.net |
Electron Diffraction Techniques
Electron diffraction provides complementary information to X-ray diffraction, particularly for the analysis of nanoscale materials and thin films.
Selected Area Electron Diffraction (SAED) for Polycrystalline Characteristics
Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific area of a sample. For polycrystalline materials, SAED patterns consist of a series of concentric rings, which are indicative of the random orientation of the crystallites. unl.edu
The analysis of barium-cadmium compounds has utilized SAED to confirm their polycrystalline nature. For example, in the study of barium-doped cadmium sulfide (CdS) quantum dots, the SAED patterns showed bright circular rings, confirming that the synthesized samples are polycrystalline. acs.orgresearchgate.net The diffraction rings in a SAED pattern correspond to the various crystallographic planes that satisfy Bragg's diffraction condition, and their analysis can be correlated with PXRD results. acs.org The presence of rings with spots in the SAED pattern is a clear indicator of the polycrystalline nature of the nanocrystals. researchgate.net This technique is particularly valuable for confirming the crystalline structure of nanomaterials, where obtaining single crystals for X-ray diffraction can be challenging. mdpi.com
Advanced Electron Microscopy for Morphology and Microstructure Analysis
Advanced electron microscopy techniques are indispensable for visualizing the surface features and internal structure of materials at high resolution.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. orslabs.comuni-due.de By scanning a focused beam of electrons over a sample's surface, detailed images of the surface features can be generated. micro.org.au
In the study of barium-cadmium compounds, SEM has been employed to characterize the morphology of synthesized crystals and nanoparticles. For instance, SEM images of barium-doped cadmium tartrate crystals revealed their surface morphology. scholarsresearchlibrary.com Similarly, the surface morphology of materials from the partial substitution of barium with cadmium has been characterized by SEM, showing grain sizes smaller than 100 nm. uobaghdad.edu.iq In the case of barium-doped copper cadmium oxalate (BCuCO) crystals, SEM images showed that the crystal topography consists of an agglutination of many polygonal structures with sharp edges. jmaterenvironsci.com For cadmium-doped barium phosphate, SEM, in conjunction with energy-dispersive X-ray analysis, was used to study the surface features of the grown crystals. akjournals.com
The table below provides examples of SEM applications in the study of barium-cadmium compounds:
| Compound/Material | SEM Findings | Reference |
|---|---|---|
| Barium-doped Cadmium Tartrate | Characterization of surface morphology. | scholarsresearchlibrary.com |
| Barium-Cadmium Substituted Material | Revealed grain sizes smaller than 100 nm. | uobaghdad.edu.iq |
| Barium-doped Copper Cadmium Oxalate (BCuCO) | Showed agglutination of many polygonal structures with sharp edges. jmaterenvironsci.com | jmaterenvironsci.com |
| Cadmium-doped Barium Phosphate | Studied surface features of the grown crystals. akjournals.com | akjournals.com |
Determination of Crystal Systems and Space Groups
Cubic
The cubic crystal system is characterized by a unit cell in the shape of a cube, representing one of the most common and simple structures found in crystals. wikipedia.org This system has three main variants: primitive cubic (cP), body-centered cubic (cI or bcc), and face-centered cubic (cF or fcc). wikipedia.org
In the context of barium-cadmium compounds, a cubic phase is not typically observed in the binary Ba-Cd system. The most cadmium-rich phase is the tetragonal BaCd₁₁. frontiersin.org However, a ternary phase, BaLiₓCd₁₃₋ₓ (where x is approximately 2), has been synthesized and found to adopt the cubic NaZn₁₃ structure type. frontiersin.orgnih.gov This compound crystallizes in the space group Fm-3c with a Pearson symbol of cF112. frontiersin.orgnih.gov The presence of lithium is crucial for the stabilization of this cubic structure, as a binary BaCd₁₃ phase with this structure is not known to exist. frontiersin.orgnih.gov
The Ba(Cd₁/₃Ta₂/₃)O₃ complex perovskite exhibits a cubic perovskite structure with a lattice parameter of approximately 4.1 Å. capes.gov.br Similarly, the double perovskite Ba₂CdReO₆ is cubic at room temperature. anl.gov Barium itself, an alkaline earth metal, adopts a body-centered cubic (BCC) structure. purdue.eduucf.edu
Lattice Parameter Determination and Unit Cell Variations
The determination of lattice parameters is a fundamental aspect of crystallographic analysis. For barium-cadmium compounds, these parameters vary depending on the specific phase and composition.
For the cubic ternary phase BaLiₓCd₁₃₋ₓ (x ≈ 2), the unit cell parameter 'a' has been determined to be 13.5548(10) Å. frontiersin.orgnih.gov In the case of the complex perovskite Ba(Cd₁/₃Ta₂/₃)O₃, which also has a cubic structure, the lattice parameter is approximately 4.1 Å. capes.gov.br
The compound BaCd₁₁ is known to have a tetragonal structure, which is a derivative of the BaCd₁₁ aristotype (tI48, I4₁/amd). researchgate.netiaea.org Doping can significantly alter the lattice parameters. For instance, in barium-doped cadmium oxalate, massive changes in the unit cell parameters are observed as the crystal system changes from triclinic for pure cadmium oxalate to hexagonal for the doped version. researchgate.net
Variations in lattice parameters can also indicate the range of homogeneity in a compound. For example, a significant range of lattice parameter values (9.248 Å ≤ a ≤ 9.29 Å) has been reported for UCd₁₁, suggesting a possible homogeneity range due to partial occupancy of the cadmium sites. nih.gov
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| BaLiₓCd₁₃₋ₓ (x ≈ 2) | Cubic | Fm-3c | a = 13.5548(10) |
| Ba(Cd₁/₃Ta₂/₃)O₃ | Cubic | - | a ≈ 4.1 |
| Ba₂CdReO₆ | Cubic (at RT) | - | - |
| BaCd₁₁ | Tetragonal | I4₁/amd | - |
| Ba₀.₅Cd₀.₅(C₂O₄)₂ · 5H₂O | Hexagonal | - | - |
| BaCd₃ | Orthorhombic | Cmcm | a = 7.58, b = 12.78, c = 5.32 |
| Ba₅Cd₂Sb₄O₂ | Monoclinic | C2/m | a = 17.247(7), b = 4.9279(18), c = 12.240(5), β = 132.558(4)° |
Structural Distortions and Order-Disorder Phenomena
Structural distortions from the ideal crystal lattice are common and play a crucial role in determining the physical properties of materials. These distortions can include the tilting of polyhedra, displacement of atoms, and ordering of different cations on the crystal lattice sites.
Oxygen Octahedra Distortions in Perovskite Structures
In perovskite structures with the general formula ABX₃, distortions from the ideal cubic symmetry are prevalent. wikipedia.org These distortions can manifest as tilting of the BX₆ octahedra, displacements of cations, or Jahn-Teller distortions. wikipedia.orgnsc.ru Such distortions are critical as they influence properties like ferroelectricity and magnetism. wikipedia.orgscispace.com
The double perovskite Ba₂CdReO₆ is cubic at room temperature but undergoes a structural transition to a tetragonal structure (I4/m symmetry) upon cooling below approximately 180 K. anl.gov This transition involves the compression of the Re-O bonds parallel to the c-axis, a form of oxygen octahedra distortion. anl.gov This distortion is linked to its magnetic ground state. anl.gov
The nature and magnitude of octahedral tilting can be influenced by factors such as the ionic size of the A and B cations and the covalency of the B-O bond. scispace.comaip.org In some layered perovskites, distortions arise from off-center displacements of the A-site cation combined with cooperative tilting of the BO₆ octahedra. researchgate.net These distortions can lead to a lowering of symmetry from a parent tetragonal structure to an orthorhombic one. researchgate.net The study of these distortions is essential for understanding and tuning the material's properties. scispace.com
Cation Ordering on Sublattice Sites
In alloys and complex oxides, the arrangement of different types of atoms on the crystal lattice sites, known as cation ordering, can significantly impact the material's properties. This ordering can lead to the formation of superstructures and a change in the crystal's symmetry.
In complex perovskites with the formula A₂(BB')O₆, the B-site cations can be ordered or disordered. wikipedia.org For instance, in Ba(Cd₁/₃Ta₂/₃)O₃, earlier studies did not detect superlattice lines indicative of cation ordering. aip.org However, later work using selected area electron diffraction on samples prepared with a boron oxide sintering aid revealed high-intensity superlattice peaks, suggesting B-site ordering. aip.org This ordering is correlated with the material's microwave dielectric properties. aip.org
The transition from a disordered to an ordered state is a type of phase transition. cmu.edu In some alloys, this order-disorder transition is a first-order transition, where the ordered and disordered phases can coexist in equilibrium at the transition temperature. cmu.edu The study of cation ordering is crucial for understanding the structure-property relationships in these materials.
Modulated and Superstructure Analysis
Investigation of Aperiodically Modulated Crystal Structures
Aperiodic modulation in crystal structures refers to a periodic distortion that is incommensurate with the underlying lattice periodicity. This can lead to the formation of complex superstructures.
In the context of barium-cadmium compounds, electron diffraction studies on the Ba₃Zn₁₋ₓCdₓTa₂O₉ series have revealed the presence of a hexagonal ordered perovskite superstructure in addition to the cubic structure observed by X-ray diffraction. capes.gov.br The composition with x = 0.5 showed more ordered crystallites. capes.gov.br
The investigation of superstructures is often carried out using techniques like X-ray diffraction and electron diffraction. The appearance of very weak superstructure reflections in diffraction patterns can indicate a continuous transition to a phase with a larger unit cell. aps.org For example, a study on GdBaCo₂O₅.₄₇ revealed a transition to a doubled orthorhombic unit cell below a certain temperature, evidenced by the appearance of superstructure reflections. aps.org The analysis of these reflections allows for the determination of the new crystal symmetry and the atomic displacements from their high-temperature positions. aps.org
Intergrowth Description of Complex Structures
Many complex intermetallic structures, including those in the barium-cadmium system, can be rationalized and described as intergrowths of simpler, more fundamental structural fragments. This approach simplifies the description of otherwise bewilderingly complex atomic arrangements.
A notable example is the antimonide oxide Ba₅Cd₂Sb₄O₂. Its crystal structure can be described as a "double-salt," composed of fragments from the Zintl phase Ba₃Cd₂Sb₄ intercalated by two BaO-like moieties. mdpi.comresearchgate.net The structure features a polyanionic sub-lattice, [Cd₂Sb₄]⁶⁻, which is made up of fused CdSb₄ tetrahedra. mdpi.comresearchgate.net These layers of fused tetrahedra are stacked between puckered slabs of oxo-anions (O²⁻) and barium cations (Ba²⁺). mdpi.comresearchgate.net The parent Ba₃Cd₂Sb₄ structure is distorted to accommodate the oxygen anions and additional barium cations, illustrating how complex phases can arise from the ordered combination of simpler structural units. mdpi.comresearchgate.net
This concept of intergrowth is not unique to oxide-containing phases. In the broader context of complex intermetallics, structures are often composed of distinct building slabs. For instance, in the Yb₄Pt₉Ga₂₄ system, which is part of a large homologous series, the structure is built from the stacking of two different types of slabs, leading to a variety of crystal structures and symmetries based on the stacking sequence. mpg.de This principle of describing complex structures as sequences of simpler building blocks is a powerful tool in understanding and predicting new intermetallic phases. mpg.de
Topological Analysis of Intermetallic Frameworks
Topological analysis provides a powerful framework for classifying and understanding the intricate crystal structures of intermetallic compounds beyond simple geometric descriptions. acs.org This method focuses on the connectivity patterns of atoms, simplifying complex arrangements into underlying nets and polyhedral units. nih.govunimi.it For intermetallics, which often feature large unit cells and a high degree of complexity, topological methods can reveal relationships between structures that are not apparent from composition alone. unimi.itnih.gov
The local arrangement of atoms, or coordination environment, is a fundamental aspect of crystal structure. In many intermetallic alloys, these environments can be described by specific types of polyhedra. A significant class of these are the Frank-Kasper (FK) polyhedra, which are characteristic of tetrahedrally-packed phases, also known as Frank-Kasper phases. mdpi.comwikipedia.org These phases are built from atoms with coordination numbers (CN) of 12, 14, 15, and 16. mdpi.com The CN12 polyhedron is the familiar icosahedron, while the higher coordination numbers correspond to more complex polyhedra with faces that are all triangles. mdpi.comwikipedia.org
In the barium-cadmium system, the Cd-rich compound BaCd₁₁ provides a clear example of complex coordination. It adopts the tetragonal BaCd₁₁ structure type. soton.ac.uknsf.govfrontiersin.org Within this structure, each barium atom is situated within a large polyhedron composed of 22 surrounding cadmium atoms. nsf.govfrontiersin.org The cadmium atoms themselves exhibit a coordination number of 12, forming icosahedral-like environments. nsf.govfrontiersin.org While not a classic FK phase in the strictest sense, the prevalence of icosahedral coordination for the smaller atom (Cd) is a common feature related to the principles of dense packing that underpin FK phase formation. nih.govmdpi.com
Other complex compounds containing barium and cadmium exhibit a variety of coordination geometries. For example, in the complex oxide Ba₅Cd₂Sb₄O₂ , the cadmium atoms are found in a tetrahedral environment, bonded to four antimony atoms (CdSb₄). mdpi.comresearchgate.net The barium atoms, in contrast, have a more complex, distorted square pyramidal five-coordinate environment with oxygen. mdpi.com In another heterometallic compound, the cadmium ion is found in a seven-coordinate pentagonal bipyramid geometry. researchgate.net
The table below summarizes the coordination environments in selected barium-cadmium compounds.
| Compound | Atom | Coordination Number (CN) | Coordination Polyhedron/Environment | Reference(s) |
| BaCd₁₁ | Ba | 22 | Complex Polyhedron of 22 Cd atoms | nsf.gov, frontiersin.org |
| Cd | 12 | Icosahedron-like | nsf.gov, frontiersin.org | |
| Ba₅Cd₂Sb₄O₂ | Cd | 4 | Tetrahedron (CdSb₄) | mdpi.com, researchgate.net |
| Ba | 5 | Distorted Square Pyramid (with O) | mdpi.com | |
| BaAuCd₂ | Ba | - | Forms zigzag chains | researchgate.net |
| Au/Cd | - | Part of [AuCd₂] substructure | researchgate.net |
This table is interactive. Click on the headers to sort the data.
In Ba₅Cd₂Sb₄O₂ , the CdSb₄ tetrahedra are not isolated but are fused together to create an infinite two-dimensional (2D) polyanionic sub-lattice, specifically a [Cd₂Sb₄]⁶⁻ layer. mdpi.comresearchgate.net These layers are then separated by the barium and oxygen ions, resulting in a layered, quasi-2D structure. mdpi.comresearchgate.net This demonstrates how the linkage of polyhedra can lead to structures with reduced dimensionality.
The structure of BaCd₁₁ can be described as a three-dimensional (3D) framework. The Cd₁₂ icosahedra and the large Ba-centered polyhedra interpenetrate and pack to fill space, creating a complex 3D network. nsf.govfrontiersin.org The stability of such complex, tetrahedrally-packed structures is often related to factors like atomic size ratios and electronic effects. mdpi.com
In a broader context, the assembly of polyhedral units in intermetallics can lead to various network topologies. acs.org For example, the connection of Frank-Kasper polyhedra can result in topologies like the A15 or Laves phases. wikipedia.org In some complex structures, nanoclusters composed of multiple polyhedral shells can pack according to well-known arrangements, such as the body-centered cubic (bcc) or face-centered cubic (fcc) lattices, forming a "network of networks". acs.orgethz.ch The study of these polyhedral networks is crucial for understanding the structural organization and predicting the properties of complex metallic alloys. nih.gov
The table below provides crystallographic data for selected barium-cadmium compounds, which defines the unit cell within which these polyhedral networks are arranged.
| Compound | Formula | Space Group | Crystal System | Lattice Parameters (Å, °) | Reference(s) |
| BaCd₁₁ | BaCd₁₁ | I4₁/amd | Tetragonal | a = 11.45, c = 7.18 | soton.ac.uk |
| Ba₅Cd₂Sb₄O₂ | Ba₅Cd₂Sb₄O₂ | C2/m | Monoclinic | a = 17.247, b = 4.9279, c = 12.240, β = 132.558 | mdpi.com, researchgate.net |
| BaAuCd₂ | BaAuCd₂ | Cmcm | Orthorhombic | a = 4.6331, b = 11.1279, c = 8.2663 | researchgate.net |
| BaLiₓCd₁₃₋ₓ (x≈2) | BaLi₂.₁Cd₁₀.₉ | Fm-3c | Cubic | a = 13.5548 | nsf.gov |
This table is interactive. Click on the headers to sort the data.
Electronic Structure and Theoretical Investigations of Barium Cadmium Materials
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the electronic structure of Ba-Cd compounds. Various methodologies within the DFT framework have been employed to accurately model these materials.
A common and robust method used for these calculations is the Full Potential Linearized Augmented Plane Wave (FP-LAPW) method. grafiati.comresearchgate.net This approach is known for its high accuracy in describing the electronic structure of solids.
Within the FP-LAPW method, several exchange-correlation functionals are utilized to approximate the complex many-body electron interactions. These include:
Generalized Gradient Approximation (GGA): The Perdew-Burke-Ernzerhof (PBE) and PBE-Sol variations of GGA are frequently used. grafiati.com
Local Density Approximation (LDA): This is another widely used approximation for the exchange-correlation energy. grafiati.comaip.org
Tran-Blaha modified Becke-Johnson (TB-mBJ) potential: This potential has been shown to provide more accurate band gap calculations compared to standard GGA and LDA for many materials. grafiati.com
For instance, in the study of barium cadmium chalcogenides (Ba₂CdX₃, where X = S, Se, Te), calculations have been performed using PBE-GGA, PBE-Sol, LDA, and TB-mBJ approximations. grafiati.com Similarly, investigations into barium cadmium disulphide (BaCdS₂) have utilized the FP-LAPW method with the PBE-GGA functional. researchgate.net Furthermore, ab initio electronic structure calculations for Ba(Cd₁/₃Ta₂/₃)O₃ have been conducted using the Local Density Approximation (LDA). aip.orguq.edu.au
Table 1: Computational Methodologies for Barium-Cadmium Materials
| Compound Investigated | Computational Method | Exchange-Correlation Functionals |
| Ba₂CdX₃ (X = S, Se, Te) | FP-LAPW | PBE-GGA, PBE-Sol, LDA, TB-mBJ grafiati.com |
| BaCdS₂ | FP-LAPW | PBE-GGA researchgate.net |
| Ba(Cd₁/₃Ta₂/₃)O₃ | Ab initio | LDA aip.orguq.edu.au |
DFT calculations provide crucial insights into the bonding and electronic characteristics of Ba-Cd materials. For example, in Ba₂CdX₃ chalcogenides, structural analysis incorporating van der Waals corrections confirms their quasi-one-dimensional nature. researchgate.netpavanatmacollege.org
In the case of Ba₅Cd₂Sb₄O₂, the structure is described as being composed of polyanionic [Cd₂Sb₄]⁶⁻ sub-lattices formed by fused CdSb₄ tetrahedra. mdpi.comsemanticscholar.org These layers are stacked between layers of O²⁻ anions and Ba²⁺ cations. mdpi.com The Cd-Sb bond lengths in this compound range from 2.8190(13) Å to 2.9463(9) Å, with Sb-Cd-Sb angles varying between 101.76(3)° and 116.52(4)°. semanticscholar.org
Theoretical studies on BaCd₂P₂ have revealed that the upper valence band is composed of antibonding states between Cd 4d and P 3p orbitals, while the lower conduction band primarily arises from antibonding interactions between Cd orbitals. uclouvain.be This specific electronic structure is considered tolerant to defects. uclouvain.be
Band Structure Analysis
The analysis of the band structure is critical for understanding the electronic and optical properties of materials, as it details the relationship between the energy and momentum of electrons.
In Ba₂CdX₃ chalcogenides, band structure calculations using the HSE06 functional show that these materials are direct bandgap semiconductors. researchgate.net The valence band maximum (VBM) and conduction band minimum (CBM) are located at the same point in the Brillouin zone. For single-quintuple-layer AM₂X₂ films (where A=Ca, Sr, Ba; M=Zn, Cd; X=Sb, Bi), the inclusion of spin-orbit coupling (SOC) in calculations opens a gap between the VBM and CBM. researchgate.net
Studies on BaCd₂P₂ indicate that the upper valence band is formed from antibonding states of Cd 4d and P 3p orbitals, while the lower conduction band is mainly due to antibonding interactions of Cd orbitals. uclouvain.be This arrangement pushes the VBM up and the CBM down, which is a key feature of their defect-tolerant electronic structure. uclouvain.be
The band gap of barium-cadmium materials can be manipulated through doping, which is a crucial aspect of designing materials for specific optoelectronic applications. Alloying semiconductors is a common method to achieve materials with desired band-gap energies. acs.org
For example, in ZnₓCd₁₋ₓTe thin films, incorporating cadmium into the zinc telluride lattice leads to a decrease in the band gap energy. researchgate.net This ability to tune the band gap by adjusting the composition is a form of band gap engineering. researchgate.net Similarly, doping can introduce new energy levels within the band gap or alter the carrier concentration, thereby modifying the electronic and optical properties. While specific examples of doping in barium-cadmium compounds to tune the band gap are not extensively detailed in the provided context, the principles of band gap engineering through alloying and doping are well-established in semiconductor physics and apply to these materials as well. researchgate.netacs.org For instance, the introduction of dopants can cause the band gap to shrink. researchgate.net
Table 2: Band Gap Data for Barium-Cadmium Compounds
| Compound | Band Gap Type | Calculated Band Gap (eV) | Computational Method/Functional |
| Ba₂CdS₃ | Direct | 3.16 | HSE06 researchgate.net |
| Ba₂CdSe₃ | Direct | 2.56 | HSE06 researchgate.net |
| Ba₂CdTe₃ | Direct | 2.16 | HSE06 researchgate.net |
| BaCdS₂ | Narrow | < 1 | PBE-GGA, PBE-Sol, LDA grafiati.comresearchgate.net |
| BaCd₂P₂ | Direct | 1.45 | DFT uclouvain.be |
Density of States (DOS) Analysis
Density of States (DOS) analysis provides information about the number of available electronic states at each energy level. The total DOS (TDOS) and partial DOS (PDOS) are calculated to understand the contributions of different atoms and orbitals to the electronic structure.
In Ba₅Cd₂Sb₄O₂, DOS calculations indicate that this material is likely to exhibit semiconducting behavior. semanticscholar.org For Ba₂CdS₃, the TDOS shows two main peaks below the Fermi level, at approximately -8.0 eV and -4.0 eV. researchgate.net The peak at -8.0 eV is primarily due to Cd-d orbitals with a small contribution from S-p orbitals. researchgate.net The peak at -4.0 eV results from the hybridization of Cd-s and S-p orbitals. researchgate.net
The PDOS analysis of Ba₂CdS₃ reveals the specific orbital contributions. researchgate.net The analysis of Ba-total, Cd-total, and S-total PDOS, along with the specific orbitals like Cd-d and S-s, p, provides a detailed picture of the electronic makeup of the compound. researchgate.net
Partial and Total Density of States
The density of states (DOS) provides essential information about the distribution of electronic states as a function of energy. Theoretical calculations of total DOS (TDOS) and partial DOS (PDOS) are instrumental in understanding the electronic nature of barium-cadmium materials, such as whether they are metallic, semiconducting, or insulating.
In studies of ternary barium-cadmium compounds, the DOS reveals the contributions of each constituent element to the electronic structure. For instance, in the antimonide oxide Ba₅Cd₂Sb₄O₂, electronic structure calculations show a band gap of approximately 0.3 eV at the Fermi level, which is indicative of a closed-shell system. mdpi.com Just below the Fermi level, the primary contributors to the DOS are the Sb p-bands, which are intermixed with states from Cd and Ba orbitals. mdpi.com The oxygen p-bands are located further down, about 2 eV below the top of the valence band. mdpi.com
Similarly, DFT analyses of barium cadmium chalcogenides like Ba₂CdS₃ show distinct peaks in the DOS spectrum. researchgate.net Below the Fermi level, prominent peaks are observed around -8.0 eV and -4.0 eV. researchgate.net The analysis of PDOS indicates that the peak at -8.0 eV is primarily due to the Cd-d orbitals, while the peak at -4.0 eV arises from the hybridization of Cd-s and S-p orbitals. researchgate.net For the Zintl phases Ba₂Cd₂As₃ and Ba₂Cd₂Sb₃, DOS calculations also highlight the partial contributions from barium, cadmium, and the pnictogen (As or Sb) atoms, revealing their semiconducting nature. researchgate.net
In more complex systems like the Cd-rich phase BaLi₂.₁Cd₁₀.₉ and the related BaCd₁₁, the DOS exhibits characteristics of metallic bonding. frontiersin.org While there are noticeable dips in the DOS near the Fermi level for both compounds, they are not deep enough to be classified as pseudogaps. frontiersin.org The study of Ba-doped Cadmium Sulfide (B99878) (CdS) also utilizes DOS computations to explore the influence of barium doping on the electronic structure of the CdS surface. acs.org
Table 1: Summary of Density of States (DOS) Features in Barium-Cadmium Compounds
| Compound | Key DOS Features | Reference(s) |
| Ba₅Cd₂Sb₄O₂ | Band gap of ~0.3 eV. Sb p-bands mixed with Cd and Ba orbitals dominate near the Fermi level. | mdpi.com |
| Ba₂CdS₃ | Peaks at -8.0 eV (mainly Cd-d) and -4.0 eV (hybridized Cd-s and S-p) below the Fermi level. | researchgate.net |
| BaLi₂.₁Cd₁₀.₉ / BaCd₁₁ | Exhibits characteristics of metallic bonding; shallow dips near the Fermi level. | frontiersin.org |
| Ba₂Cd₂Pn₃ (Pn=As, Sb) | Calculations show semiconducting character with contributions from Ba, Cd, and Pn. | researchgate.net |
Orbital Contributions (e.g., Ta 5d, Zn 3d, Cd 4d levels)
Identifying the specific atomic orbitals that contribute to the valence and conduction bands is critical for understanding the chemical bonding and physical properties of materials. In barium-cadmium compounds, the interplay between barium, cadmium, and other constituent atoms' orbitals defines their electronic behavior.
In complex perovskite-based ceramics such as Ba(Cd₁/₃Ta₂/₃)O₃, ab initio electronic structure calculations have shown that the valence band maximum is primarily composed of weakly itinerant Cd 4d levels, while the conduction band minimum is made up of Ta 5d levels. bg.ac.rsaip.org This specific orbital arrangement is crucial for its dielectric properties.
For barium cadmium chalcogenides, the orbital contributions are also well-defined. In Ba₂CdS₃, the valence band features a significant presence of Cd-d orbitals at lower energies (-8.0 eV) and a hybridization of Cd-s and S-p orbitals closer to the Fermi level (-4.0 eV). researchgate.net This indicates a complex interaction between the metal and chalcogen orbitals. In the antimonide oxide Ba₅Cd₂Sb₄O₂, the states near the Fermi level are dominated by Sb p-orbitals, with mixing from cadmium and barium orbitals. mdpi.com
Table 2: Orbital Contributions to Electronic Bands in Selected Barium-Cadmium Compounds
| Compound | Valence Band Maximum (VBM) | Conduction Band Minimum (CBM) | Reference(s) |
| Ba(Cd₁/₃Ta₂/₃)O₃ | Primarily composed of Cd 4d levels. | Primarily composed of Ta 5d levels. | bg.ac.rsaip.org |
| Ba₂CdS₃ | Dominated by Cd-d and hybridized Cd-s/S-p orbitals. | - | researchgate.net |
| Ba₅Cd₂Sb₄O₂ | Primarily composed of Sb p-bands, with contributions from Cd and Ba orbitals. | - | mdpi.com |
Chemical Bonding Analysis
The nature of chemical bonds in barium-cadmium materials dictates their structural stability and properties. These bonds often exhibit a mix of ionic and covalent character, typical of intermetallic compounds.
Electron Transfer and Electronegativity Correlations
In intermetallic compounds, differences in the electronegativity of constituent elements can lead to a transfer of electronic charge, creating partially ionic bonds. rsc.orgjackwestin.com This charge transfer is a key factor in the stabilization of many crystal structures. For intermetallic compounds, the direction of charge transfer is generally from the element with a higher Fermi energy to the one with a lower Fermi energy. aps.org
In compounds like BaAuCd₂, the difference in electronegativity between magnesium (in the related BaAuMg₂) and cadmium is noted to influence the chemical bonding. researchgate.netresearchgate.net While simple electronegativity values can provide a first approximation, the actual charge distribution in complex intermetallics can be more nuanced. acs.org For instance, in some multi-component systems, electron transfer can occur in directions not immediately obvious from Pauling electronegativity scales, highlighting the need for more sophisticated quantum chemical calculations. acs.org This phenomenon of intermetallic charge transfer can significantly alter the electronic configurations of the metallic ions, leading to drastic changes in physical properties. chinesechemsoc.org
Assessment of Covalent and Ionic Character
The bonding in barium-cadmium materials is rarely purely ionic or purely covalent but rather falls on a spectrum between these two extremes. rsc.orgchemistrystudent.com The degree of ionic or covalent character depends on the extent of electron sharing and transfer, which is influenced by the electronegativity difference between the bonded atoms. jackwestin.com
In many intermetallic compounds, the bonding electrons are not fully delocalized as in a pure metal, nor are they fully transferred as in a perfect ionic crystal. Instead, they exhibit directional bonding, which points to a significant covalent contribution. rsc.org This is observed in materials like Ba(Cd₁/₃Ta₂/₃)O₃, where the covalent nature of the directional d-electron bonding is considered important for producing a rigid lattice and influencing its dielectric properties. bg.ac.rsaip.org The assessment of this mixed character is crucial, as it governs properties ranging from structural stability to electronic conductivity. rsc.org The partial covalent character in primarily ionic bonds can be described through the concept of polarization, where the cation distorts the electron cloud of the anion, leading to some degree of electron sharing. vedantu.com
Quantum Chemical Bond Orders (e.g., Integrated Crystal Orbital Bond Indices, ICOBI) and Population Analysis (e.g., Löwdin Charges)
To quantitatively analyze the nature of chemical bonds in complex solids, advanced quantum chemical tools are employed. These methods go beyond simple electronegativity considerations to provide detailed, quantitative measures of bonding.
Löwdin Population Analysis is a method used to assign partial atomic charges to atoms within a molecule or crystal. By analyzing the distribution of valence electrons, it provides a measure of electron transfer between different atomic species. acs.org For example, in the intermetallic MoSi₂, Löwdin charge analysis reveals that there is almost no valence-electron transfer between the molybdenum and silicon atoms, indicating a more metallic or covalent character rather than ionic. acs.org
Integrated Crystal Orbital Bond Indices (ICOBI) are a powerful tool for assessing the covalent character of a chemical bond. acs.org ICOBI values quantify the extent of covalent bonding between pairs of atoms. In the case of the MgCuAl₂ structure type, with which some barium-cadmium compounds crystallize, the ICOBI values for Mg–Cu and Mg–Al contacts are modest (less than 0.07), which, combined with evidence of electron transfer, points to a primarily ionic nature for these interactions. researchgate.netacs.org Conversely, larger ICOBI values would indicate significant covalent bond character. These computational tools are essential for moving beyond qualitative descriptions to a quantitative understanding of the complex bonding scenarios in intermetallic phases. acs.org
Theoretical Optoelectronic Spectra Investigations
Theoretical investigations of optoelectronic spectra, typically performed using DFT, are vital for predicting and understanding the interaction of barium-cadmium materials with light. These studies are crucial for identifying potential applications in devices like photodetectors, light emitters, and solar cells. researchgate.netbeilstein-journals.org
DFT analyses have been conducted on the electronic and optical spectra of barium cadmium chalcogenides, such as Ba₂CdX₃ (where X = S, Se, Te). researchgate.netdntb.gov.ua These studies calculate properties like the band structure and density of states to predict their optical response. researchgate.net For BaCdS₂, theoretical studies indicate it has a narrow bandgap and absorption that lies in the visible and near-UV region, suggesting its potential for optoelectronic applications. researchgate.net
In the case of Ba-doped CdS quantum dots, DFT is used to explore how doping affects the electronic and optical properties. acs.org Theoretical calculations, combined with experimental results, show a reduction in the bandgap energy upon doping, which shifts the material's absorption towards longer wavelengths (a red shift). acs.orgnih.gov
Similarly, studies on BaCd₂P₂ quantum dots have demonstrated that their optoelectronic properties, such as absorbance and photoluminescence, are tunable. nih.gov The synthesis of these quantum dots opens avenues for their use in various optoelectronic devices, with theoretical calculations providing the foundational understanding of their favorable defect chemistry and semiconducting properties. nih.gov These theoretical investigations not only explain experimental observations but also guide the design of new materials with tailored optical and electronic characteristics. arxiv.org
Calculation of Dielectric Function (Real and Imaginary Parts)
The dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is a fundamental property that describes how a material responds to an external electromagnetic field. The real part, ε₁(ω), indicates how much the material polarizes, while the imaginary part, ε₂(ω), represents the energy absorption. aps.orgdiva-portal.org
Theoretical studies on quasi-one-dimensional barium cadmium chalcogenides, specifically Ba₂CdS₃, Ba₂CdSe₃, and Ba₂CdTe₃, have involved the calculation of their dielectric functions using methods like the HSE06 functional. researchgate.netdntb.gov.ua These calculations reveal the electronic transitions responsible for the optical properties of the materials. For instance, the peaks in the imaginary part of the dielectric function (ε₂) are typically a result of interband transitions from occupied valence bands to unoccupied conduction bands. saspublishers.comiaea.org
In a different class of barium-cadmium materials, such as the complex perovskite Ba(Cd₁⁄₃Ta₂⁄₃)O₃ (BCT), both experimental measurements and theoretical calculations have been used to determine the dielectric properties. Experimental work on BCT ceramics, using ZnO as a sintering aid, revealed a dielectric constant of approximately 32 and a loss tangent of 5 × 10⁻⁵ at 2 GHz when sintered at 1550°C. bg.ac.rsaip.org Ab initio electronic structure calculations complement these findings by providing insight into the material's properties at a fundamental level. bg.ac.rsaip.org The substitution of other elements, such as in GdCa₂₋ₓBaₓCu₃Oδ, has been shown to significantly enhance the dielectric constant due to interfacial polarizations. rsc.org
Table 1: Dielectric Properties of Selected Barium-Cadmium Compounds
| Compound | Property | Value | Method |
|---|---|---|---|
| Ba(Cd₁⁄₃Ta₂⁄₃)O₃ with 2wt% ZnO | Dielectric Constant (ε') | ~32 | Experimental (at 2 GHz) aip.org |
Prediction of Reflectivity, Refractive Index, and Extinction Coefficient
The refractive index (n) and the extinction coefficient (k) are crucial optical constants that can be derived from the complex dielectric function. saspublishers.comstackexchange.com The refractive index determines how light propagates through a material, while the extinction coefficient quantifies the attenuation of light due to absorption. stackexchange.comwikipedia.org Reflectivity (R) measures the fraction of light reflected at the material's surface.
For the Ba₂CdX₃ (X = S, Se, Te) family of compounds, the refractive index and extinction coefficient have been calculated as part of their optical property investigations. researchgate.net The static refractive index, n(0), is the value at zero photon energy. For many semiconductors, the square of the static refractive index is approximately equal to the static real part of the dielectric constant (n(0)² ≈ ε₁(0)). saspublishers.com The extinction coefficient's spectral features correspond to the absorption peaks, indicating the energy at which the material most strongly absorbs light. researchgate.net
Theoretical studies of BaCd₂X₂ (X= P, As, Bi) compounds also include the calculation of their optical characteristics, which would encompass these parameters. researchgate.net The reflectivity of these materials is important for optoelectronic applications, with high reflectivity being a desirable trait for components like mirrors or coatings. worldscientific.com
Table 2: Calculated Optical Constants for Barium-Cadmium Compounds
| Compound Family | Calculated Properties |
|---|---|
| Ba₂CdX₃ (X = S, Se, Te) | Refractive Index researchgate.net |
| Ba₂CdX₃ (X = S, Se, Te) | Extinction Coefficient dntb.gov.ua |
Simulation of Absorption Coefficient and Optical Conductivity
The absorption coefficient (α) measures how far light of a particular energy can penetrate into a material before being absorbed. uni-regensburg.de Optical conductivity (σ) is related to the imaginary part of the dielectric function and describes the formation of electron-hole pairs due to photon absorption.
First-principles calculations for BaCd₂X₂ (X= P, As, Bi) compounds show prominent absorption in the visible region, extending into the low-frequency ultraviolet region. researchgate.net This suggests potential applications in devices that interact with visible light. Similarly, detailed calculations for the Ba₂CdX₃ chalcogenides have determined their absorption coefficients. researchgate.net The high values of the absorption coefficient in these materials make them promising candidates for photovoltaic applications. researchgate.net The optical conductivity for these barium cadmium chalcogenides has also been simulated, showing large anisotropy along different crystallographic directions. dntb.gov.ua
Electron Energy Loss Spectroscopy Simulations
Electron Energy Loss Spectroscopy (EELS) is a technique where a material is exposed to a beam of electrons, and the energy lost by inelastically scattered electrons is measured. warwick.ac.ukwikipedia.org This energy loss provides information about electronic excitations, such as interband transitions and plasmon excitations. wikipedia.orgkratos.com
Theoretical simulations of the electron energy loss function for quasi-one-dimensional Ba₂CdX₃ materials have been performed. researchgate.netdntb.gov.ua These studies reveal that the energy loss function is anisotropic. For electrons with low energy (below 4 eV), the energy loss is isotropic, but for highly energetic electrons, it varies depending on the crystal direction. researchgate.net The peaks in the energy loss spectrum correspond to the plasma frequency, which is related to collective electron oscillations. researchgate.net
Evaluation of Optical Anisotropy
Optical anisotropy refers to the directional dependence of optical properties in a crystal. This is often characterized by birefringence (the difference in refractive indices along different crystallographic axes) and dichroism (the differential absorption of light polarized in different directions).
Theoretical investigations have revealed that Ba₂CdX₃ (X = S, Se, Te) materials exhibit significant optical anisotropy. researchgate.netdntb.gov.ua These compounds show considerable birefringence and dichroism, particularly in the infrared, visible, and near-ultraviolet regions of the spectrum. researchgate.net This strong directional dependence of their interaction with light makes them suitable for specialized optical components such as polarizers and sensing devices. researchgate.net The presence of giant birefringence has been noted in similar quasi-one-dimensional chalcogenides, highlighting the potential of this class of materials for polarization-selective optics. arxiv.org
Advanced Characterization Techniques and Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a compound by probing the vibrations of molecular bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the energies of the bonds. In the study of barium-cadmium-containing materials, FTIR analysis provides valuable insights into their molecular structure.
For instance, in the analysis of barium-doped copper cadmium oxalate (B1200264) (BCuCO) crystals, FTIR spectra have confirmed the presence of expected functional groups. fraunhofer.de A broad absorption peak observed around 3491.66 cm⁻¹ is attributed to the O-H stretching vibrations of water molecules, indicating the hydrated nature of the crystal. fraunhofer.de Strong absorption bands appearing at approximately 1573.87 cm⁻¹ are assigned to the C=O stretching of the carbonyl group, while peaks near 1312 cm⁻¹ correspond to symmetric C=O and O–C=O modes. fraunhofer.de The incorporation of barium into the crystal lattice is evidenced by the presence of bands below 800 cm⁻¹, which are characteristic of metal-oxygen (Ba-O) bonds. fraunhofer.de
Similarly, in studies of barium, calcium, and cadmium iodate (B108269) crystals, FTIR analysis has been used to confirm the presence of fundamental iodate ion frequencies. ymerdigital.com For barium iodate monohydrate, a symmetric stretching frequency (γ1) is observed at 760.48 cm⁻¹, an asymmetric stretching frequency (γ3) at 810.0 cm⁻¹, a symmetric bending frequency (γ2) at 382.05 cm⁻¹, and an asymmetric bending frequency (γ4) at 322.22 cm⁻¹. ymerdigital.com The presence of water is indicated by O-H stretching bands in the 3390-3470 cm⁻¹ range and H-O-H bending vibrations between 1590-1610 cm⁻¹. ymerdigital.com
In the case of barium-doped cadmium sulfide (B99878) (CdS) quantum dots, FTIR spectra show a sharp absorption band at 3410 cm⁻¹, which is linked to the O-H stretching vibration of water molecules adsorbed on the surface. revierlabor.com A weaker band at 1625 cm⁻¹ is attributed to the bending vibration of O-H, further confirming the presence of moisture. revierlabor.com
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| Barium Doped Copper Cadmium Oxalate (BCuCO) | 3491.66 | O-H stretching of water | fraunhofer.de |
| 1573.87 | C=O stretching of carbonyl group | fraunhofer.de | |
| 1312 | Symmetric C=O and O–C=O modes | fraunhofer.de | |
| <800 | Metal-Oxygen (Ba-O) bonds | fraunhofer.de | |
| Barium-doped Cadmium Sulfide (Ba-CdS) Quantum Dots | 3410 | O-H stretching of adsorbed water | revierlabor.com |
| 1625 | O-H bending of water | revierlabor.com | |
| Barium Iodate Monohydrate (Ba(IO₃)₂·H₂O) | 3390-3470 | O-H stretching | ymerdigital.com |
| 1590-1610 | H-O-H bending | ymerdigital.com | |
| 760.48 | Symmetric stretching (γ1) of IO₃⁻ | ymerdigital.com | |
| 810.0 | Asymmetric stretching (γ3) of IO₃⁻ | ymerdigital.com |
Elemental Compositional Analysis
Determining the elemental makeup of a compound is crucial for verifying its stoichiometry and purity. Techniques like Energy-Dispersive X-ray Spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry are standard methods for this purpose.
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. fssai.gov.intechnologynetworks.com It is often coupled with scanning electron microscopy (SEM), allowing for the correlation of elemental composition with specific microstructural features. fssai.gov.in When a sample is bombarded by the SEM's electron beam, atoms within the sample are excited, emitting X-rays with energies characteristic of the elements present. agriscigroup.us
In the characterization of barium-doped copper cadmium oxalate (BCuCO) crystals, EDS analysis has been employed to confirm the presence of the constituent elements. fraunhofer.de The resulting spectrum clearly shows peaks corresponding to Barium (Ba), Cadmium (Cd), Copper (Cu), Carbon (C), and Oxygen (O), verifying the successful incorporation of these elements into the crystal lattice. fraunhofer.de
Similarly, for hydrothermally synthesized barium-doped cadmium sulfide (CdS) quantum dots, EDS analysis confirmed the elemental composition. revierlabor.commdpi.com The spectra for the undoped CdS showed the presence of Cadmium and Sulfur, while the doped samples exhibited additional peaks for Barium, confirming its successful incorporation into the quantum dots. revierlabor.commdpi.com
| Compound | Detected Elements | Key Finding | Reference |
|---|---|---|---|
| Barium Doped Copper Cadmium Oxalate (BCuCO) | Ba, Cd, Cu, C, O | Confirmation of the presence of all expected major elements in the crystal lattice. | fraunhofer.de |
| Barium-doped Cadmium Sulfide (Ba-CdS) Quantum Dots | Cd, S, Ba | Successful doping of Barium into the Cadmium Sulfide quantum dots was confirmed. | revierlabor.commdpi.com |
| Ba-doped CdO Nanoparticles | Ba, Cd, O | Evaluation of elemental compositions. | sgs-institut-fresenius.de |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples. sgs-institut-fresenius.de The sample, typically in a liquid form, is introduced into a high-temperature argon plasma (around 10,000 K), which excites the atoms of the elements present. revierlabor.com As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is proportional to the concentration of the element in the sample. revierlabor.com
ICP-OES is widely used for the quantitative determination of numerous elements, including barium and cadmium, in various matrices. spectroscopyonline.comuz.ac.zw The method is suitable for determining element concentrations from the µg/L to the g/L range in solutions. revierlabor.com For solid samples, a digestion procedure is required to bring the elements into solution before analysis. researchgate.net
The selection of appropriate, interference-free emission wavelengths is critical for accurate quantification. For barium, common analytical wavelengths include 455.403 nm and 493.409 nm. For cadmium, wavelengths such as 214.438 nm, 226.502 nm, and 228.802 nm are frequently used. scielo.br The choice of wavelength depends on the sample matrix and potential spectral interferences from other elements. scielo.br For example, the analysis of barium and cadmium can be affected by the presence of easily ionizable elements like sodium, which can enhance or depress the emission signals. besgroup.com
| Parameter | Barium (Ba) | Cadmium (Cd) | Reference |
|---|---|---|---|
| Common Analytical Wavelengths (nm) | 455.403, 493.409, 233.527 | 214.438, 226.502, 228.802 | scielo.br |
| Example Limit of Detection (LOD) | 0.11 µg/L (in blood) | 0.020 µg g⁻¹ (in tea infusion) | uz.ac.zw |
| Example Limit of Quantification (LOQ) | 0.4 µg/L (in blood) | ~1.0 µg/L (in packaging leachate) | |
| Reported Recovery (%) | 76-104 (in blood) | 97.0–105 (in yerba mate drinks) | uz.ac.zw |
Optical Spectroscopic Methods
Optical spectroscopy investigates the interaction of light with materials to determine their optical properties, such as absorption, transmission, and electronic structure.
UV-Vis Absorption Spectroscopy for Optical Properties
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for determining the optical band gap energy (E_g) of semiconductor materials, which is a critical parameter for optoelectronic applications. The absorption of a photon with energy greater than the band gap excites an electron from the valence band to the conduction band.
For barium-doped copper cadmium oxalate (BCuCO) crystals, UV-Vis spectral studies revealed that the material is an insulator with a wide band gap and is transparent in the visible region. fraunhofer.de The incorporation of the heavy metal ion barium was found to cause a decrease in the energy gap compared to the parent copper cadmium oxalate crystals. fraunhofer.de
In the case of barium-doped cadmium sulfide (CdS) quantum dots, UV-Vis absorption spectroscopy showed a shift in the absorption peak to a higher wavelength (a red shift) as the concentration of barium dopant increased. mdpi.com This red shift corresponds to a reduction in the band gap energy, which was calculated to decrease from 2.56 eV for undoped CdS to 2.38 eV for the doped samples. revierlabor.commdpi.com This change in the optical band gap is attributed to the interaction between the electronic suborbitals of the host and dopant ions. mdpi.com Similarly, the study of Cadmium Barium Sulphide (CdBaS) thin films showed that the optical band gap energy was in the range of 2.35 – 2.45 eV.
| Compound | Key Optical Property Investigated | Research Finding | Reference |
|---|---|---|---|
| Barium Doped Copper Cadmium Oxalate (BCuCO) | Optical Band Gap | Wide band gap insulator; doping with Ba decreases the band gap. | fraunhofer.de |
| Barium-doped Cadmium Sulfide (Ba-CdS) Quantum Dots | Absorption Peak & Band Gap Energy | Red shift in absorption upon Ba doping; band gap decreased from 2.56 eV to 2.38 eV. | revierlabor.commdpi.com |
| Cadmium Barium Sulphide (CdBaS) Thin Film | Optical Band Gap Energy | Band gap found to be in the range of 2.35 – 2.45 eV. | |
| Ba-doped CdO Nanoparticles | Direct and Indirect Band Gap Energy | Band gap energies were determined from UV-Vis-DRS. | sgs-institut-fresenius.de |
Photoluminescence (PL) Spectroscopy for Recombination Processes
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic and optical properties of materials, including barium-cadmium compounds. This method provides insights into electron-hole recombination processes, defect states, and energy transfer mechanisms within the material.
In a study involving barium-doped cadmium sulfide (CdS) quantum dots (QDs), PL analysis was employed to understand the electron-hole recombination rate. researchgate.netacs.org The PL spectra of both undoped and Ba-doped CdS QDs were measured to study the emission spectra and the transitions between energy states. acs.orgresearchgate.net The emission peak for the host CdS QDs was observed at 466 nm, which is attributed to luminescence originating from sulfur vacancies. researchgate.net A key finding was that the PL emission intensity is directly related to the rate of electron-hole recombination. researchgate.net
Upon doping with barium, a slight red shift was observed in the PL spectra, which correlated with absorption spectra findings. researchgate.net Interestingly, at a 3% barium doping concentration, a higher peak intensity was noted. However, increasing the barium concentration to 6% resulted in a reduced peak intensity, suggesting a lower recombination rate. researchgate.net This indicates that the introduction of barium ions into the CdS lattice influences the radiative recombination pathways.
Furthermore, studies on cadmium-based pigments have shown that PL spectroscopy is extremely useful for their analysis. polimi.it The near band-edge (NBE) emission is related to the pigment's composition and crystal structure, while trap states within the bandgap can give rise to emission in the near-infrared. polimi.it In semiconductor pigments like those based on cadmium, a fast picosecond band gap emission occurs due to the recombination of an electron and a hole from the conduction and valence bands, respectively. mdpi.com The presence of defects can create trap state levels, leading to additional radiative decay paths on a much longer timescale, typically in the order of microseconds. mdpi.com
For instance, in cadmium sulfide, which has a band gap of 2.42 eV, the fast near band-edge emission provides information on the material's composition, while deep trap states, potentially arising from cadmium vacancies, lead to near-infrared emission. polimi.it The presence of impurities, as highlighted by time-resolved photoluminescence (TRPL) microscopy, can indicate a less refined synthesis process for both cadmium and barium sulfate (B86663) components in certain pigments. polimi.it
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of barium-cadmium compounds. etamu.edu It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is crucial for understanding the material's behavior at elevated temperatures.
Studies on barium-doped cadmium tartrate crystals have utilized TGA to investigate their thermal decomposition. The analysis revealed that the crystals first undergo dehydration followed by decomposition. primescholars.com In one study, the first stage of decomposition, occurring between 100°C and 310°C, involved the loss of one water molecule. primescholars.com The second stage, from 310°C to 380°C, saw the conversion to barium cadmium oxalate with the loss of carbon dioxide. primescholars.com Subsequent stages involved further decomposition to barium cadmium carbonate and eventually other products at higher temperatures. primescholars.com The thermogram indicated that the barium cadmium tartrate crystal was stable up to 175°C before decomposing. primescholars.com
Similarly, the thermal behavior of barium-cadmium oxalate crystals has been investigated. ias.ac.in TGA, in conjunction with Differential Thermal Analysis (DTA), showed that the dehydration peaks are endothermic, while the decomposition of the oxalates into carbonates and oxides is exothermic. ias.ac.in For Ba₀.₅Cd₀.₅C₂O₄·2.5H₂O, the water molecules were found to be lost in two distinct steps. ias.ac.in
In the case of barium, calcium, and cadmium iodate crystals, TGA revealed different decomposition patterns. Cadmium iodate crystals showed a two-step decomposition process. psu.edu For barium-doped copper cadmium oxalate dihydrate, TGA, coupled with DTA, was used to determine the decomposition temperature and thermal stability. The decomposition of these crystals into barium-doped copper cadmium oxide occurred between 260°C and 460°C. jmaterenvironsci.com
The thermal stability of cadmium-doped barium phosphate (B84403) single crystals was also studied using TGA. It was found that the pure barium phosphate crystal was stable up to 330°C, whereas the cadmium-doped crystal was stable only up to 240°C, indicating that doping decreased the thermal stability. researchgate.net
The following table summarizes the thermal decomposition stages for Barium Cadmium Tartrate crystals as determined by TGA.
| Temperature Range (°C) | Decomposition Stage | Product |
| 100 - 310 | Dehydration | Loss of one H₂O molecule |
| 310 - 380 | Decomposition | Barium Cadmium Oxalate |
| 380 - 410 | Decomposition | Barium Cadmium Carbonate |
Nuclear and Electronic Resonance Techniques
Mössbauer Spectroscopy for Local Electronic Environments
Mössbauer spectroscopy is a highly sensitive technique that probes the local electronic and magnetic environment of specific atomic nuclei within a solid. caltech.edufiveable.me It is based on the recoilless nuclear resonance absorption of gamma rays, a phenomenon known as the Mössbauer effect. slideshare.netnumberanalytics.com This technique provides valuable information on parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine fields, which are sensitive to the oxidation state, chemical bonding, coordination geometry, and magnetic properties of the Mössbauer atom. caltech.edumpg.de
While direct Mössbauer spectroscopy studies specifically on "Barium;cadmium" compounds are not extensively reported in the provided search results, the principles of the technique are broadly applicable to materials containing Mössbauer-active isotopes. The technique is element-specific, with isotopes like ⁵⁷Fe and ¹¹⁹Sn being common probes. caltech.edu
The information derived from Mössbauer spectroscopy is complementary to that obtained from scattering techniques. mpg.de It offers a "fingerprint" of the different local chemical environments of the resonant atom, often allowing for a quantitative analysis of their fractional abundances, even in amorphous or nanostructured phases. caltech.edu The sensitivity of Mössbauer spectroscopy to the local crystal structure arises from the alteration of the electronic or magnetic structure at the resonant nucleus by the arrangement of surrounding atoms. caltech.edu
Solid State Reaction Kinetics and Thermal Behavior
Kinetics of Thermal Decomposition of Barium-Cadmium Complexes
The thermal decomposition of barium-cadmium complexes, such as oxalates and coordination compounds, has been investigated to understand the sequence of chemical changes and to quantify the kinetic parameters governing these transformations. Non-isothermal thermogravimetric analysis (TGA) is a primary technique used for these studies, allowing for the determination of key kinetic data.
The kinetics of the thermal decomposition of complexes containing both barium and cadmium have been explored through various analytical methods. For instance, studies on diiodoquinoline complexes of barium and cadmium have been conducted to determine the order of reaction (n), the energy of activation (E), and the frequency factor (Z). acs.org
The decomposition of barium-cadmium oxalate (B1200264) crystals has also been a subject of kinetic analysis. The thermal dehydration of Ba₀.₅Cd₀.₅C₂O₄·2.5H₂O has been studied, and it has been suggested that the mechanism regulating this process is likely a phase boundary reaction or random nucleation. wikipedia.org In another study, the thermal decomposition of barium-doped cadmium tartrate crystals was found to proceed through multiple stages, with the final residue being barium cadmium oxide. mdpi.com
The kinetic parameters for the decomposition of various barium-cadmium complexes are determined from thermogravimetric data. The activation energy represents the minimum energy required for the decomposition reaction to occur, while the frequency factor relates to the frequency of collisions of molecules in a orientation that leads to a reaction. acs.org
Table 1: Kinetic Parameters for the Thermal Decomposition of a Barium-Cadmium Complex This table is interactive. Click on the headers to sort the data.
| Complex | Method | Reaction Order (n) | Activation Energy (E) (kcal/mol) | Frequency Factor (Z) (s⁻¹) |
|---|---|---|---|---|
| Cd-diodoquinoline | Freeman-Carroll | ~1 | 18.72 | - |
| Cd-diodoquinoline | Coats and Redfern | - | 18.53 | 2.113 x 10² |
| Cd-diodoquinoline | Horowitz and Metzger | - | 18.453 | 2.00 x 10² |
| Ba-diodoquinoline | Freeman-Carroll | 0 | 27.45 | - |
| Ba-diodoquinoline | Coats and Redfern | - | 28.76 | 2.6 x 10⁵ |
| Ba-diodoquinoline | Horowitz and Metzger | - | 29.169 | 2.28 x 10⁵ |
Data sourced from a study on diodoquinoline complexes of barium and cadmium. acs.org
Several kinetic models are employed to analyze thermogravimetric data and extract kinetic parameters. The most common of these are the Freeman-Carroll, Coats and Redfern, and Horowitz and Metzger methods. acs.org Each of these models makes different assumptions and uses different mathematical approaches to analyze the TGA curves.
The Freeman-Carroll method is a differential method that allows for the simultaneous determination of the reaction order and activation energy from a single thermogravimetric run. acs.org The Coats and Redfern method, on the other hand, is an integral method that assumes a specific reaction order to calculate the activation energy. acs.org The Horowitz and Metzger method is an approximation method that is also widely used for the analysis of thermogravimetric data. acs.org
A comparative analysis of these models applied to the thermal decomposition of diiodoquinoline complexes of barium and cadmium has shown that the values of the kinetic parameters obtained can vary depending on the model used. acs.org For the cadmium complex, the activation energies were found to be 18.72 kcal/mol (Freeman-Carroll), 18.53 kcal/mol (Coats and Redfern), and 18.453 kcal/mol (Horowitz and Metzger). acs.org For the barium complex, the values were 27.45 kcal/mol, 28.76 kcal/mol, and 29.169 kcal/mol, respectively. acs.org The frequency factors were also determined using the Coats and Redfern, and Horowitz and Metzger methods. acs.org The consistency of the results across different models can provide confidence in the determined kinetic parameters.
Mechanistic Studies of Thermal Degradation Processes
Understanding the mechanism of thermal degradation is crucial for predicting the decomposition pathway and the nature of the final products. For barium-cadmium oxalates, tentative mechanisms for their thermal conversion have been proposed based on TGA and DTA studies. wikipedia.org The decomposition of Ba₀.₅Cd₀.₅C₂O₄·2.5H₂O in air is suggested to proceed through dehydration followed by the decomposition of the anhydrous oxalate to form a mixture of barium carbonate and cadmium oxide. wikipedia.org The dehydration peaks are observed to be endothermic, while the decomposition of the oxalate to the carbonate and oxide is exothermic. wikipedia.org
In the case of barium-doped cadmium tartrate crystals, the thermal decomposition also occurs in multiple steps. mdpi.com The initial stages involve dehydration, followed by the conversion to barium cadmium oxalate, then to barium cadmium carbonate, and finally to barium cadmium oxide at higher temperatures. mdpi.com
The thermal degradation of polyvinyl chloride (PVC) stabilized with barium and cadmium carboxylates has also been studied. The mechanism involves the substitution of unstable chlorine atoms in the polymer chain with the carboxylate groups, leading to enhanced thermal stability. researchgate.net
Thermodynamic Investigations of Barium-Cadmium Containing Oxides
A study on the complex perovskite oxide Ba(Cd₁/₃Ta₂/₃)O₃ reported its structural and thermodynamic properties, which were investigated using X-ray diffraction and thermogravimetric measurements. aip.orgbg.ac.rs Furthermore, a high-throughput computational analysis of materials for chemical looping processes included BaCdO₂ in its database, indicating its consideration in thermodynamic screening. amazonaws.com The formation of BaCdO₂ is also mentioned as being isostructural with BaMnS₂. researchgate.net
The standard enthalpy of formation (ΔfH⦵₂₉₈) for solid BaO is -548.10 kJ/mol, and its standard molar entropy (S⦵₂₉₈) is 72.05 J/(mol·K). wikipedia.org For CdO, the standard enthalpy of formation is -258 kJ/mol, and the standard molar entropy is 55 J/(mol·K). wikipedia.org The Gibbs free energy of formation (ΔfG°) for BaO is -520.4 kJ/mol. wikipedia.org These values for the individual oxides are fundamental for estimating the thermodynamic properties of the mixed barium-cadmium oxides.
Table 2: Standard Thermodynamic Properties of Barium and Cadmium Oxides at 298.15 K This table is interactive. Click on the headers to sort the data.
| Compound | Chemical Formula | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) (kJ/mol) | Standard Molar Entropy (S⦵₂₉₈) (J/(mol·K)) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |
|---|---|---|---|---|
| Barium Oxide | BaO | -548.10 wikipedia.org | 72.05 wikipedia.org | -520.4 wikipedia.org |
| Cadmium Oxide | CdO | -258 wikipedia.org | 55 wikipedia.org | -229.3 wikipedia.org |
Intermetallic Barium Cadmium Compounds: Synthesis, Structure, and Bonding Paradigms
Complex Barium-Cadmium Pnictide-Oxide Structures (e.g., Ba5Cd2Sb4O2)
Structural Derivations and Topological Similarities
The structural landscape of barium-cadmium intermetallic compounds reveals intricate relationships and derivations from common structure types. A prominent example is the cadmium-rich phase BaCd₁₁, which crystallizes in its own tetragonal structure type with the space group I4₁/amd. nsf.govosti.gov Despite compositional similarities, this structure is distinct from the cubic NaZn₁₃ type. nsf.govresearchgate.net While BaZn₁₃ adopts the cubic NaZn₁₃ structure, the binary Ba-Cd system does not form a BaCd₁₃ phase with this structure; instead, the tetragonal BaCd₁₁ is the most cadmium-rich compound. nsf.govfrontiersin.org
Interestingly, the introduction of a third element can stabilize the cubic NaZn₁₃ framework. The ternary phase BaLiₓCd₁₃₋ₓ (x ≈ 2) adopts the cubic NaZn₁₃ structure type (space group Fm-3c), demonstrating that geometric and electronic tuning can favor one structure type over another. nsf.govfrontiersin.orgresearchgate.net In this ternary compound, lithium atoms are found exclusively at the centers of the Cd₁₂-icosahedra. nsf.govfrontiersin.org The structures of BaCd₁₁ and the NaZn₁₃ type share common features, such as the large polyhedra surrounding the barium atoms. nsf.gov
The diversity of structures in the Ba-Cd system extends to other stoichiometries. BaCd₂ is known to crystallize in an orthorhombic Imma space group. osti.gov Ternary compounds containing barium and cadmium also exhibit a range of structures. For instance, BaCd₂As₂ possesses a hexagonal CaAl₂Si₂-type structure (space group P-3m1), while BaCd₂Sb₂ adopts the Ce₂O₂S structure type (space group P-3m1). aip.orgcapes.gov.brscispace.com Furthermore, new Zintl compounds like Ba₂Cd₂As₃ and Ba₂Cd₂Sb₃ crystallize in a novel monoclinic structure type (space group C2/m), featuring polyanionic layers built from CdPn₄ tetrahedra (Pn = As, Sb). researchgate.net The structural topology of some complex antimonide oxides, such as Ba₅Cd₂Sb₄O₂, can be described as a "double-salt" composed of fragments from Zintl phases like Ba₃Cd₂Sb₄ intercalated with BaO-like moieties. mdpi.com This highlights a common principle in complex intermetallics where intricate structures can be deconstructed into simpler, recognizable building blocks. mdpi.commpg.de
Table 1: Crystallographic Data for Selected Barium-Cadmium Compounds
| Compound | Crystal System | Space Group | Pearson Symbol | Reference |
|---|---|---|---|---|
| BaCd₁₁ | Tetragonal | I4₁/amd | tI48 | nsf.gov |
| BaLiₓCd₁₃₋ₓ (x ≈ 2) | Cubic | Fm-3c | cF112 | nsf.gov |
| BaCd₂ | Orthorhombic | Imma | osti.gov | |
| BaCd₂As₂ | Hexagonal | P-3m1 | aip.org | |
| BaCd₂Sb₂ | Trigonal | P-3m1 | capes.gov.br | |
| Ba₂Cd₂As₃ / Ba₂Cd₂Sb₃ | Monoclinic | C2/m | researchgate.net | |
| BaPtCd₂ | Orthorhombic | Cmcm | researchgate.net |
Valence Electron Count (VEC) Correlations with Structural Stability
The stability of specific crystal structures in intermetallic systems is often correlated with the valence electron count (VEC) per atom. For phases adopting the BaCd₁₁-type structure, stability is observed specifically at valence electron concentrations of 2.1–2.3 e⁻/atom. researchgate.net This electronic rule provides a guideline for predicting the formation of compounds with this particular atomic arrangement.
The interplay between VEC and structural preference is evident in the case of the ternary compound BaLiₓCd₁₃₋ₓ (x ≈ 2). nsf.govfrontiersin.org While many compounds with the NaZn₁₃ structure type have a VEC of approximately 27 electrons per formula unit, BaLiₓCd₁₃₋ₓ has only about 26 electrons per formula unit. nsf.govfrontiersin.orgresearchgate.net This deviation from the typical electron count suggests that structural stability in this system is not governed solely by electronic factors, but also by geometric considerations. nsf.govresearchgate.net The importance of the valence electron count is a recurring theme in understanding the structural peculiarities of intermetallic phases. frontiersin.org For polar intermetallics, while the electron count is a crucial factor, other criteria such as Madelung energy contributions and optimal packing between cations and the polyanionic framework are also intimately related to structural stability.
Understanding Chemical Bonding Interactions in Intermetallic Systems
Chemical bonding in intermetallic compounds represents a complex intermediate between the idealized metallic, ionic, and covalent models. dokumen.pub These systems are often described as polar intermetallic compounds, where partial charge transfer occurs between the constituent elements. rsc.org This leads to a combination of ionic and covalent bonding interactions, in addition to the delocalized metallic bonding. rsc.orgresearchgate.net Unlike purely ionic compounds, a complete transfer of valence electrons does not happen, and unlike simple valence compounds, electron counting rules alone are often insufficient to rationalize the structure-composition relationship. rsc.org A detailed analysis of the electronic structure is therefore frequently required to comprehend the structural features and phase stability. rsc.org
Role of Charge Transfer and Covalent Components
In Ba-Cd intermetallic systems, a partial charge transfer is expected from the highly electropositive barium atoms to the more electronegative cadmium atoms or the polyanionic framework. acs.org This aligns with the Zintl-Klemm concept, which is often applied to polar intermetallics where active metals donate their valence electrons to form a covalently bonded anionic substructure. acs.org However, the bonding is more nuanced than this simple picture suggests.
Computational studies on compounds like Ba₂Cd₂As₃ and Ba₂Cd₂Sb₃ reveal a significant departure from the classic Zintl formalism. researchgate.net Density of states (DOS) calculations show appreciable mixing between the p-orbitals of the pnictogen (As, Sb) and the d-orbitals of barium. researchgate.net This indicates that the barium cations are not merely acting as passive electron donors but are actively involved in the covalent bonding within the structure. researchgate.net Similarly, the difference in electronegativity between components can subtly influence structure and bonding. In comparing the isotypic compounds BaAuMg₂ and BaAuCd₂, the cadmium-containing phase shows a greater tendency to form a three-dimensional cadmium substructure, reflecting the different bonding characteristics imparted by cadmium versus magnesium. researchgate.net
Influence of d-Electron Bonding in Specific Compounds
The participation of d-electrons in bonding is a crucial factor in understanding the properties of many intermetallic compounds, including those containing heavier alkaline-earth metals like barium. bg.ac.rsbritannica.com Although barium is a main group element, its empty d-orbitals are energetically accessible and can be involved in chemical bonding. britannica.com
Environmental Geochemistry of Barium and Cadmium in Integrated Systems Academic Focus
Distribution and Concentration of Barium and Cadmium in Environmental Compartments
The distribution and concentration of barium (Ba) and cadmium (Cd) in the environment are governed by a complex interplay of natural and human-induced factors. cgwb.gov.innih.gov These elements are naturally present in the Earth's crust, but their levels can be significantly elevated due to industrial and agricultural activities. nih.govcdc.gov
Soil Systems (e.g., paddy, tropical, semi-arid soils)
Paddy Soils: Paddy soils, used for rice cultivation, can accumulate cadmium from various sources, including contaminated irrigation water and the application of certain fertilizers. jeeng.net Studies in China have shown that anthropogenic activities are a primary source of cadmium in these soils. mdpi.com The chemical form of cadmium in paddy soils is crucial, with exchangeable forms being more bioavailable to rice plants. sciengine.com Research indicates that cadmium primarily enters rice roots through a symplastic pathway facilitated by specific transporters. mdpi.com In some paddy soils, cadmium content has been found to be enriched, with its bioavailability influenced by factors like soil organic matter and iron oxides in areas with high geochemical backgrounds, and by the pollution source in mining areas. sciengine.com For instance, in one study, the average cadmium concentration in paddy soil was reported as 0.6 ± 0.04 μg g−1. nih.gov
Tropical Soils: In tropical regions, the distribution of barium and cadmium in soils is influenced by both the parent rock material and agricultural practices. researchgate.net Studies on tropical soils in Brazil have evaluated the transfer of these elements to crops like maize, soybean, pea, and sorghum. scielo.brrbcsjournal.org Research has shown that in some tropical soils, native forest areas can have lower available barium but higher available cadmium compared to cropped soils when extracted with Mehlich-3 solution. researchgate.net The application of phosphate (B84403) fertilizers can also contribute to the cadmium content in these soils. researchgate.net One study investigating an Oxisol and an Entisol in Brazil used cadmium concentrations ranging from 0.65 to 10.4 mg kg⁻¹ and barium concentrations from 75 to 600 mg kg⁻¹ to assess their effects on crop yields. scielo.br
Semi-arid Soils: In semi-arid regions, both geogenic and anthropogenic sources contribute to the presence of barium and cadmium in soils. tandfonline.commdpi.com A study in a semi-arid area of China found that the mean concentrations of barium and cadmium in dust from parks and squares were elevated compared to local soil background values. nih.gov Another study in a semi-arid region of Iran identified anthropogenic sources, such as industrial emissions and agricultural practices, as contributors to cadmium contamination in agricultural soils. mdpi.com In contrast, some studies in semi-arid areas have found that concentrations of elements like barium were closer to or lower than average world soil concentrations, while cadmium was associated with anthropogenic activities like mining. tandfonline.com Research in the semi-arid tropics has also shown that Vertisols (clayey soils) tend to have the highest concentrations of heavy metals, including cadmium. bioline.org.br
Table 1: Concentration of Barium and Cadmium in Different Soil Types
| Soil Type | Element | Concentration Range | Location of Study |
|---|---|---|---|
| Paddy Soil | Cadmium | 0.4 ± 0.007 to 0.6 ± 0.04 μg g⁻¹ | East Coast of India nih.gov |
| Tropical Oxisol | Cadmium | 0.65 to 10.4 mg kg⁻¹ (added) | Brazil scielo.br |
| Tropical Entisol | Cadmium | 0.65 to 10.4 mg kg⁻¹ (added) | Brazil scielo.br |
| Tropical Oxisol | Barium | 75 to 600 mg kg⁻¹ (added) | Brazil scielo.br |
| Tropical Entisol | Barium | 75 to 600 mg kg⁻¹ (added) | Brazil scielo.br |
| Semi-arid Dust | Barium | Elevated vs. background | Baotou, China nih.gov |
| Semi-arid Dust | Cadmium | Elevated vs. background | Baotou, China nih.gov |
Aqueous Systems (e.g., dissolved, suspended forms)
In aqueous environments, barium and cadmium can exist in both dissolved and suspended forms. canada.cany.gov The transport of these metals in groundwater can occur as suspended particles, especially for low-solubility compounds like cadmium sulfide (B99878). ny.gov The phase of the metal can change depending on the water chemistry, including temperature, pH, and the presence of other ions. ny.gov
Total barium in a water sample includes both dissolved and particulate fractions. canada.ca The concentration of dissolved barium in natural waters is often controlled by the presence of sulfate (B86663) and carbonate ions, which form sparingly soluble precipitates. cdc.govcanada.ca For instance, most water sources contain enough sulfate to precipitate barium sulfate, keeping dissolved barium concentrations low. canada.ca Dissolved barium concentrations in oil well-produced water can range from less than 100 to over 2,000,000 µg/L, while in the ocean, it is typically between 4 to 20 µg/L. louisiana.gov
Cadmium is also found in aqueous systems, with industrial processes like mining being a potential source of contamination. google.com The concentration of cadmium in wastewater used for irrigation can be a significant source of soil contamination. nih.gov
Table 2: Barium and Cadmium in Aqueous Systems
| System | Element | Form | Concentration | Notes |
|---|---|---|---|---|
| Groundwater | Barium | Dissolved, Suspended | Varies | Mobility influenced by oxidizing and alkaline conditions. ny.gov |
| Groundwater | Cadmium | Dissolved, Suspended | Varies | Can be transported as suspended particles of low-solubility salts. ny.gov |
| Surface Water | Barium | Dissolved, Suspended | Up to 15,000 µg/litre who.int | Concentration regulated by sulfate ions. who.int |
| Ocean Water | Barium | Dissolved | 4 to 20 µg/L louisiana.gov | Controlled by high sulfate concentrations. louisiana.gov |
| Produced Water | Barium | Dissolved | <100 to >2,000,000 µg/L louisiana.gov | From oil and gas extraction. |
| Wastewater | Cadmium | Dissolved | 0.007–0.011 mg L⁻¹ | From studies in Multan and Faisalabad. nih.gov |
Plant and Biota Accumulation (e.g., crop uptake, nematode internalization)
Crop Uptake: Plants can accumulate barium and cadmium from the soil, with the extent of uptake depending on the plant species, soil properties, and the chemical form of the metal. scielo.brrbcsjournal.org While barium accumulation in plants is generally limited despite high soil concentrations, cadmium is more readily taken up. who.intusp.br
Studies have shown that cadmium can accumulate in various food crops, including leafy vegetables, root crops, and grains. nih.govnih.govbio-conferences.org For example, in urban gardens, 47% of root crops and 9% of leafy greens exceeded health-based guidance values for lead, and vegetable barium was found to be much higher than lead or cadmium. nih.gov The transfer of cadmium from soil to rice is a significant concern, with the bioaccumulation factor varying among different heavy metals. mdpi.comnih.gov Research on tropical soils has shown that the transfer of cadmium and barium is specific to both the soil type and the plant species. scielo.brrbcsjournal.org
Nematode Internalization: Soil and marine organisms, such as nematodes, can internalize barium and cadmium. vliz.benih.gov The bioavailability and toxicity of these metals to nematodes depend on the compound's form. vliz.be For instance, soluble barium chloride is more readily absorbed than the less soluble barite (barium sulfate). vliz.be However, nematodes can ingest small barite particles, and the acidic conditions in their gut may lead to the dissociation and assimilation of barium ions. vliz.be
A study on the marine nematode Rhabditis (Pellioditis) marina found that barium concentrations up to 300 ppm did not significantly affect its population development, but negative effects were observed at concentrations of 400-2000 ppm and higher. vliz.benih.gov For cadmium, population-level effects were observed at concentrations as low as 2.40 to 2.68 ppm. nih.gov The uptake of cadmium by the nematode Caenorhabditis elegans is influenced by whether the cadmium is dissolved in water or bound to bacteria, with particle-associated exposure being a predominant contributor to bioavailability and bioaccumulation. nih.govacs.org
Table 3: Barium and Cadmium Accumulation in Biota
| Organism | Element | Concentration/Effect Level | Notes |
|---|---|---|---|
| Root Crops (Urban Gardens) | Barium | Mean 19.1 mg kg⁻¹ (d.w.) | Higher than in leafy greens. nih.gov |
| Leafy Greens (Urban Gardens) | Barium | Mean 11.9 mg kg⁻¹ (d.w.) | Variable concentrations. nih.gov |
| Rice | Cadmium | BAF: 0.05 to 0.2 | Bioaccumulation factor from soil. nih.gov |
| Rhabditis (P. marina) | Barium | LOEC: 400-2000 ppm | Negative effects on population abundance. vliz.benih.gov |
| Rhabditis (P. marina) | Cadmium | LOEC: 2.95 ppm | For total population abundance. nih.gov |
Chemical Speciation and Mobility of Barium and Cadmium in Environmental Matrices
The environmental behavior of barium and cadmium is heavily dependent on their chemical speciation, which influences their solubility, mobility, and bioavailability. cdc.govscielo.br
Solubility of Barium Compounds (e.g., BaSO₄, BaCl₂) and Environmental Factors
Barium compounds exhibit a wide range of solubilities in water. Barium chloride (BaCl₂) is quite soluble, while barium sulfate (BaSO₄) and barium carbonate (BaCO₃) are poorly soluble. cdc.govcdc.gov The solubility of most barium salts, with the exception of barium sulfate, increases as the pH decreases. who.intcdc.gov
In natural aquatic systems, the concentration of dissolved barium ions is often limited by the presence of anions like sulfate and carbonate, with which barium forms insoluble precipitates. cdc.govcanada.ca Environmental factors such as pH, oxidation-reduction potential, and the presence of other ions significantly affect the partitioning and mobility of barium. cdc.gov For example, in the presence of sulfate, insoluble barite (BaSO₄) can precipitate, controlling barium concentrations. canada.ca At pH levels above 9.3 and in the presence of carbonate, barium carbonate becomes the dominant, low-solubility species. cdc.gov
Table 4: Solubility of Common Barium Compounds
| Compound | Formula | Water Solubility | Environmental Factors Affecting Solubility |
|---|---|---|---|
| Barium Sulfate | BaSO₄ | Poorly soluble cdc.govcdc.gov | Solubility increases under some acidic conditions. who.int |
| Barium Chloride | BaCl₂ | Soluble cdc.govcdc.gov | Dissolves easily in water. cdc.gov |
| Barium Carbonate | BaCO₃ | Poorly soluble cdc.govcdc.gov | Becomes dominant species at pH > 9.3. cdc.gov |
Association with Geogenic and Anthropogenic Sources (e.g., Barite Mining)
Both barium and cadmium have geogenic and anthropogenic sources. cgwb.gov.innih.gov Geogenic sources include the natural weathering of rocks and minerals. cgwb.gov.incdc.gov Barium is commonly found in minerals like barite (barium sulfate) and witherite (barium carbonate). canada.cawho.int Cadmium is also a naturally occurring element in the earth's crust. nih.gov
Anthropogenic sources significantly contribute to the environmental load of these metals. nih.gov Barite mining is a major anthropogenic source of barium. who.intusgs.gov Mining activities can release barium-containing particulates into the air and lead to increased barium concentrations in nearby water bodies and sediments. who.intusgs.gov Studies have shown that streams draining barite mining districts have considerably higher barium concentrations compared to upstream areas. usgs.gov While barite itself has low toxicity due to its insolubility, mining can also release other more toxic heavy metals like lead, zinc, and cadmium that may be associated with the ore. usgs.govsemanticscholar.org Runoff from barite tailings can become acidic when exposed to air and water, which can increase the release of these associated heavy metals. semanticscholar.orgmdpi.com
Industrial activities, such as smelting and the production of pigments and batteries, are significant anthropogenic sources of cadmium. nih.govnih.gov Agricultural practices, including the use of certain fertilizers and wastewater for irrigation, can also lead to cadmium contamination of soils. jeeng.netmdpi.com
Chemical Forms of Cadmium in Plant Tissues (e.g., protein, pectate, residual fractions)
Once absorbed by plants, cadmium (Cd) is compartmentalized into various chemical forms as a detoxification strategy. The specific distribution of these forms varies between plant species, tissues, and even genotypes within a species. frontiersin.org The chemical speciation of Cd within plant tissues is a critical factor influencing its mobility, toxicity, and potential for transfer through the food chain. mdpi.combioline.org.br Scientists typically employ sequential extraction procedures to separate and quantify these different chemical forms. mdpi.com
The common chemical fractions of cadmium found in plant tissues include:
Inorganic forms (Ethanol-extractable): This fraction includes Cd present as simple salts like nitrates and chlorides. mdpi.com It is generally considered mobile.
Water-soluble forms (Deionized water-extractable): This fraction consists of Cd bound to organic acids. This form is highly mobile and toxic, easily translocating from roots to shoots. mdpi.complos.org
Pectate- and Protein-integrated forms (NaCl-extractable): In this form, Cd is bound to pectins in the cell wall or integrated with proteins. mdpi.commdpi.com This binding effectively immobilizes cadmium, reducing its toxicity. frontiersin.org Research indicates this is often the dominant fraction in many vegetable crops, signifying a primary detoxification mechanism. mdpi.comnih.gov
Undissolved Phosphate forms (Acetic acid-extractable): Cadmium can precipitate as insoluble phosphates, such as cadmium phosphate. This conversion into an undissolved form is another key strategy for reducing Cd mobility and toxicity. frontiersin.orgbioline.org.br
Oxalate (B1200264) forms (HCl-extractable): Cadmium can also bind with oxalate ions to form insoluble cadmium oxalate. mdpi.com
Residual fractions: This represents the remaining cadmium tightly bound within the plant tissue matrix after all other extractions. mdpi.com
Research on different plant species reveals significant variations in the distribution of these forms. For instance, in a study on water spinach grown in contaminated soil, the pectate- and protein-integrated form (extracted by NaCl) was the most abundant in the roots. mdpi.com Similarly, in rice plants from a barium mining area, the vast majority of cadmium in the grains (92%) was found in the pectate/protein fraction. nih.gov In contrast, studies on the halophyte Sesuvium portulacastrum found that while the sodium chloride-extractable form (pectin and protein-bound) was significant in leaves and stems, the inorganic form was dominant in the roots. plos.orgplos.org In apple rootstocks, the pectate and protein-integrated forms were highest in the roots, wood, and bark, while in the leaves, this form was co-dominant with the undissolved phosphate form. frontiersin.org
These detoxification mechanisms, particularly the binding of Cd to cell wall components like pectates and its conversion to insoluble forms, are crucial for plant tolerance to cadmium stress. frontiersin.orgbioline.org.br
Interactive Data Table: Chemical Forms of Cadmium in Various Plant Tissues
The table below summarizes findings on the distribution of different chemical forms of cadmium in the tissues of selected plants.
| Plant Species | Tissue | Dominant Chemical Form(s) of Cadmium | Primary Detoxification Strategy Implied | Source |
|---|---|---|---|---|
| Rice (Oryza sativa) | Grains | Pectate/Protein Fraction (92%) | Immobilization via binding to proteins and pectates. | nih.gov |
| Water Spinach (Ipomoea aquatica) | Root | Pectate/Protein Binding or Sorbed Fraction (50-64%) | Immobilization in root cell walls and proteins. | mdpi.com |
| Garlic (Allium sativum) | Root | Insoluble Phosphate (35-48%) | Precipitation as insoluble phosphate complexes. | mdpi.com |
| Apple (Malus spp.) Rootstocks | Roots, Wood, Bark | Pectate and Protein Integrated Forms | Conversion to pectate- or protein-integrated forms. | frontiersin.org |
| Apple (Malus spp.) Rootstocks | Leaves | Pectate/Protein Integrated and Undissolved Phosphate Forms | Immobilization via binding and precipitation. | frontiersin.org |
| Sesuvium portulacastrum | Leaves & Stems | Sodium Chloride (Pectate/Protein) & Deionized Water (Organic Acid) Extracted Forms | Binding with pectin, proteins, and organic acids. | plos.org |
Isotopic Fractionation Studies of Barium and Cadmium in Natural Processes
The stable isotopes of barium (Ba) and cadmium (Cd) undergo mass-dependent fractionation during natural biogeochemical processes, providing powerful tools for tracing their sources and cycling in the environment. researchgate.netunifr.chcgsjournals.com
Cadmium (Cd): Cadmium has eight stable isotopes. sci-hub.se Significant isotopic fractionation occurs during biological uptake and phase changes like evaporation and condensation. researchgate.netcas.cn
Biological Fractionation: Plant and microbial uptake are major drivers of Cd isotope fractionation. Studies have shown that plants preferentially absorb lighter Cd isotopes from the soil or nutrient solution. cas.cnfrontiersin.org This results in the plant tissues being isotopically lighter (enriched in isotopes like ¹¹⁰Cd relative to ¹¹⁴Cd) than the source material. cas.cn For example, studies on Ricinus communis and Solanum nigrum revealed an isotopic shift to lighter compositions during Cd transport from the nutrient solution into the plant organs. cas.cn This biological fractionation is crucial to consider when using Cd isotopes to trace pollution sources in agricultural systems. acs.orgnih.gov In marine environments, biological uptake by phytoplankton also leads to large Cd isotope fractionations, making it a useful tracer for nutrient cycling. researchgate.net
Physicochemical Fractionation: Processes like partial evaporation and condensation, particularly relevant to industrial emissions from ore refineries, can cause significant Cd isotope fractionation. researchgate.netsci-hub.se Adsorption onto minerals and co-precipitation with carbonates can also fractionate Cd isotopes, with lighter isotopes often being preferentially sorbed onto surfaces. researchgate.net Theoretical calculations indicate that the specific aqueous speciation of cadmium (e.g., as hydrates, chlorides, or hydroxides) influences its isotopic composition. tandfonline.com
Barium (Ba): Barium has seven stable isotopes. nih.gov Its isotopic composition is fractionated by processes such as mineral precipitation, biological uptake, and adsorption. unifr.chawi.de
Mineral Precipitation: The precipitation of barium sulfate (barite, BaSO₄) is a primary mediator of Ba isotope fractionation in marine and terrestrial environments. unifr.chnih.gov Experimental and field studies show that barite precipitation preferentially incorporates the lighter Ba isotopes, leaving the surrounding aqueous solution enriched in heavier isotopes. unifr.chnih.gov A similar enrichment of light isotopes is observed during the experimental precipitation of barium carbonate (witherite, BaCO₃). unifr.ch
Biological and Adsorption Processes: In the ocean, Ba is considered a bio-intermediate element, and its cycling is closely linked to biological productivity. frontiersin.orgfrontiersin.org The formation of biogenic barite in decaying organic matter and the adsorption of Ba onto sinking particles contribute to isotopic fractionation in the water column. geochemicalperspectivesletters.org In estuarine sediments, the interaction of Ba with sediment particles, including manganese oxides, and the formation of authigenic barite leads to the preferential removal of low-mass Ba isotopes from pore water into the solid phases. awi.de
The distinct isotopic signatures resulting from these fractionation processes allow scientists to trace the pathways of Ba and Cd through different environmental compartments, from bedrock weathering and industrial pollution to biological cycling in oceans and on land. cgsjournals.comfrontiersin.org
Biogeochemical Cycling and Characteristics in Impacted Environments
The natural biogeochemical cycles of barium and cadmium are significantly altered by anthropogenic activities, leading to their accumulation in specific environments. researchgate.netnih.gov Impacted environments, such as mining areas, industrial zones, and urban centers, often exhibit elevated concentrations and distinct cycling characteristics for both elements. nih.govnih.gov
Cadmium (Cd): Cadmium is a relatively mobile and highly toxic element with no known biological function. researchgate.netepa.gov Its biogeochemical cycle has been heavily influenced by industrialization, through activities like non-ferrous metal mining and smelting, fossil fuel combustion, and the use of phosphate fertilizers. researchgate.netmdpi.com
In environments impacted by mining, particularly zinc and lead mining, significant cadmium contamination of soil and water can occur because Cd is a common impurity in zinc sulfide (sphalerite) ores. nasa.gov Studies in barium mining areas have also revealed a strong positive correlation between soil Ba and soil Cd, indicating that Ba mining is a significant source of Cd release into the environment. nih.gov In these contaminated soils, Cd is readily absorbed by plants, such as rice and vegetables, and accumulates in their tissues. nih.govmdpi.com The mobility and bioavailability of Cd in soil are influenced by factors like pH and the presence of organic matter. nasa.gov From the soil, cadmium enters the food chain, posing a risk to organisms at higher trophic levels. mdpi.com
Barium (Ba): Barium is a relatively abundant alkaline earth metal found in minerals such as barite (BaSO₄) and witherite (BaCO₃). claremont.edumdpi.com While less studied than its oceanic cycle, the terrestrial biogeochemical cycle of barium involves weathering of these parent minerals, atmospheric transport of dust, and uptake by plants. claremont.edu
In impacted environments, Ba concentrations can be significantly elevated. Urban garden soils, for example, can become contaminated with Ba from sources like industrial emissions and traffic. nih.gov Hazardous waste sites are another major source of potential exposure. cdc.gov Once in the soil, barium's mobility depends on its chemical form. Barium compounds that are soluble can be transported with water, while insoluble forms like barium sulfate tend to bind to soil particles. cdc.gov Plants can absorb barium from the soil, and some, like Brazil nuts, are known to accumulate high levels. cdc.gov The biogeochemical cycling in these impacted areas involves its mobilization from soil and waste materials, potential uptake into local flora, and subsequent transfer within the local ecosystem. researchgate.net
Applications and Functional Properties in Advanced Materials Science
Catalysis and Photocatalysis Research
Barium-cadmium based compounds have emerged as materials of interest in catalysis and photocatalysis, addressing critical environmental and energy challenges. Their efficacy is particularly noted in the degradation of pollutants and in the generation of hydrogen through water splitting.
Degradation of Organic Pollutants (e.g., Dyes) using Barium-Doped Cadmium Sulfide (B99878) Quantum Dots
The pursuit of efficient methods for treating wastewater has led to the investigation of advanced semiconductor photocatalysts. acs.org Cadmium Sulfide (CdS), a metal sulfide with an ideal band gap of 2.42 eV, is a potent catalyst for decomposing toxic organic compounds. acs.orguq.edu.au To enhance its catalytic capabilities, researchers have explored doping CdS with other elements. Barium-doped Cadmium Sulfide (Ba-doped CdS) quantum dots (QDs), synthesized via a hydrothermal technique, have shown significant promise in the catalytic degradation of organic dyes like methylene (B1212753) blue (MB). acs.orgnih.govnih.gov
The introduction of barium as a dopant into the CdS crystal structure influences its properties. Doping increases the crystallinity of the hexagonal crystal structure of CdS. nih.govacs.org Optically, it leads to a reduction of the band-gap energy from 2.56 eV to 2.38 eV, resulting in a red shift in absorption. nih.govacs.org
The catalytic performance of Ba-doped CdS QDs is heavily influenced by the pH of the solution. acs.orgnih.gov Studies show that the degradation of MB is most efficient in acidic and basic media compared to a neutral medium. acs.orgnih.govnih.gov For instance, 6% Ba-doped CdS QDs achieved a 72.74% degradation of MB in an acidic medium within 20 minutes. acs.orgnih.gov This enhanced activity in acidic conditions is linked to the increased production of H+ ions that adsorb onto the surface of the quantum dots. nih.gov The large surface area of the QDs provides numerous active sites for the catalytic reaction. acs.org
Degradation Efficiency of Methylene Blue (MB) using Barium-Doped CdS Quantum Dots
| Catalyst | Doping Level | Medium | Degradation Efficiency (within 20 min) | Source |
|---|---|---|---|---|
| Pristine CdS QDs | 0% | Neutral | 55.86% | acs.org |
| Pristine CdS QDs | 0% | Acidic | 67.77% | acs.org |
| Pristine CdS QDs | 0% | Basic | 70.15% | acs.orgnih.gov |
| Ba-doped CdS QDs | 6% | Neutral | 62.59% | acs.orgnih.govnih.gov |
| Ba-doped CdS QDs | 6% | Acidic | 72.74% | acs.orgnih.govnih.gov |
| Ba-doped CdS QDs | 6% | Basic | 71.33% | nih.gov |
Photoelectrochemical Water Splitting Mechanisms in Barium Stannate-Cadmium Sulfide Heterostructures
Solar-driven photoelectrochemical (PEC) water splitting is a promising avenue for producing clean hydrogen fuel. rsc.org The efficiency of this process hinges on the development of stable and effective photoanode materials. A significant advancement in this area involves the creation of heterostructures that combine different semiconductor materials to optimize light absorption and charge separation.
One such promising system is the hybrid photoanode composed of Cadmium Sulfide (CdS) quantum dots decorating Barium Stannate (BaSnO₃) nanowires. rsc.orgrsc.org In this architecture, polycrystalline BaSnO₃ nanowires with a perovskite structure are first synthesized and then CdS QDs are decorated onto their surface using a wet-chemical method. rsc.orgrsc.org
Microwave Dielectric Materials Development
In the realm of wireless and satellite communications, there is a continuous demand for advanced dielectric materials that can enable the miniaturization of components like filters and oscillators. Complex perovskite oxides are a class of materials extensively studied for these applications due to their potential for high dielectric constants and low energy loss at microwave frequencies.
Barium Cadmium Tantalate-Based Ceramics (e.g., Ba(Cd1/3Ta2/3)O3)
Barium Cadmium Tantalate, with the chemical formula Ba(Cd₁/₃Ta₂/₃)O₃, is a complex perovskite ceramic that has demonstrated excellent properties for use in microwave dielectric resonators. cambridge.orgresearchgate.netbg.ac.rs Research has shown that ceramics of this composition can achieve a high dielectric constant (εr) and a very high-quality factor (Q), which is inversely related to dielectric loss. cambridge.orgresearchgate.netimperial.ac.uk
The synthesis of high-density Ba(Cd₁/₃Ta₂/₃)O₃ ceramics often requires the use of sintering aids, as densification can be difficult otherwise. uq.edu.au Additives such as boron oxide (B₂O₃) or zinc oxide (ZnO) have been successfully employed. uq.edu.aucambridge.org For example, adding 2 wt% ZnO as a sintering aid and sintering at 1550°C produced a ceramic with a dielectric constant of approximately 32 and a low loss tangent of 5 × 10⁻⁵ at 2 GHz. uq.edu.aubg.ac.rs Similarly, using boron oxide as a sintering aid can reduce the required sintering temperature while enhancing density and improving microwave properties. cambridge.orgresearchgate.net A sample prepared with a boron additive and subsequently annealed achieved a dielectric constant of 32, a quality factor (Q) greater than 25,000 at 2 GHz, and a temperature coefficient of resonant frequency (τf) of 80 ± 15 ppm/°C. cambridge.orgresearchgate.net
Microwave Dielectric Properties of Ba(Cd₁/₃Ta₂/₃)O₃ Ceramics
| Sintering Aid | Sintering Temp. | Dielectric Constant (εr) | Quality Factor (Q × f) | Loss Tangent (tan δ) | τf (ppm/°C) | Frequency | Source |
|---|---|---|---|---|---|---|---|
| 2 wt% ZnO | 1550°C | ~32 | Not specified | 5 × 10⁻⁵ | Not specified | 2 GHz | uq.edu.aubg.ac.rs |
| 2 wt% ZnO | 1550°C | ~32.5 - 33.2 | Not specified | Not specified | Not specified | Not specified | uq.edu.au |
| 2 wt% ZnO | 1580°C | Not specified | Not specified | Not specified | 80 | Not specified | uq.edu.au |
| Boron Oxide | Annealed at 1250°C | 32 | >25,000 | Not specified | 80 ± 15 | 2 GHz | cambridge.orgresearchgate.net |
| None specified | Not specified | 32 | 50,000 | Not specified | 80 | 2 GHz | imperial.ac.uk |
Structure-Property Relationships Governing Dielectric Performance
The excellent microwave dielectric properties of Ba(Cd₁/₃Ta₂/₃)O₃ are intrinsically linked to its crystal structure. This material possesses a complex perovskite structure where the B-site cations, cadmium (Cd²⁺) and tantalum (Ta⁵⁺), are arranged in an ordered fashion. cambridge.orgresearchgate.net Electron diffraction studies have confirmed a well-ordered hexagonal structure. cambridge.orgresearchgate.netresearchgate.net This 1:2 ordering of the B-site cations is crucial for minimizing dielectric loss at microwave frequencies. researchgate.net
Theoretical investigations provide further insight into this relationship. bg.ac.rs While Ba(Cd₁/₃Ta₂/₃)O₃ has a hexagonal Bravais lattice, its space group (P321) is different from the related, well-studied Ba(Zn₁/₃Ta₂/₃)O₃ (P-3m1) due to a distortion of oxygen atoms. uq.edu.aubg.ac.rs Electronic structure calculations reveal that the covalent nature of the directional d-electron bonding in these high-Z oxides plays a significant role. bg.ac.rs This type of bonding creates a more rigid lattice, which is suggested to be a key factor in achieving both a high dielectric constant and low microwave loss. bg.ac.rs The degree of ordering and the presence of domain boundaries induced by this ordering are critical microstructural features that govern the ultimate dielectric performance of the ceramic. researchgate.net
Optoelectronic Devices and Components
Barium-cadmium compounds are also being explored for their potential in optoelectronic applications, including solar cells and photodetectors. This research focuses on materials like barium cadmium chalcogenides and doped oxalate (B1200264) crystals, which exhibit promising electronic and optical properties.
Theoretical studies using density functional theory (DFT) have investigated the properties of quasi-one-dimensional barium cadmium chalcogenides with the formula Ba₂CdX₃, where X can be sulfur (S), selenium (Se), or tellurium (Te). researchgate.net These materials are predicted to be direct bandgap semiconductors. researchgate.net The calculated bandgaps are 3.16 eV for Ba₂CdS₃ (making it an insulator), 2.56 eV for Ba₂CdSe₃, and 2.16 eV for Ba₂CdTe₃. researchgate.net The direct and wide bandgaps, along with high absorption coefficients and significant optical anisotropy, make these materials promising candidates for various optoelectronic and photovoltaic applications. researchgate.netgrafiati.comgrafiati.com
Another area of investigation is the synthesis of single crystals containing barium and cadmium. For example, barium-doped copper cadmium oxalate (BCuCO) single crystals have been grown using a gel method. jmaterenvironsci.com Characterization of these crystals shows that the inclusion of the barium metal ion alters the optical properties compared to the undoped material, causing a decrease in the energy band gap and an increase in the refractive index. jmaterenvironsci.com The combination of a high refractive index and a suitable band gap suggests potential applications for these crystals in various optoelectronic devices. jmaterenvironsci.com The ability to tune the optical and electronic properties of such compounds through compositional changes makes them attractive for fabricating devices that operate across a wide range of the wavelength spectrum. nih.govfrontiersin.org
Barium Cadmium Chalcogenides (e.g., Ba2CdX3, X = S, Se, Te) for Optoelectronic Applications
Barium cadmium chalcogenides, with the general formula Ba2CdX3 (where X can be sulfur, selenium, or tellurium), are a class of quasi-one-dimensional materials that have garnered interest for their potential in optoelectronic devices. researchgate.netgrafiati.com These compounds crystallize in an orthorhombic phase. researchgate.net
Detailed studies using density functional theory have elucidated their electronic and optical properties. researchgate.net The band structure calculations reveal that these materials possess direct bandgaps, a desirable characteristic for many optoelectronic applications. Specifically, Ba2CdS3 is classified as an insulator with a direct bandgap of 3.16 eV, while Ba2CdSe3 and Ba2CdTe3 are wide-bandgap semiconductors with direct bandgaps of 2.56 eV and 2.16 eV, respectively. researchgate.net A notable feature of these materials is their significant optical anisotropy, including considerable birefringence and dichroism. researchgate.net
The optical properties, such as the dielectric function, refractive index, and absorption coefficient, have been investigated, providing a physical basis for their potential use in various optoelectronic devices. grafiati.com The large anisotropy in their optical properties suggests possible applications in polarization-sensitive photodetectors and other specialized optical components. researchgate.netgrafiati.com
Table 1: Electronic and Structural Properties of Barium Cadmium Chalcogenides
| Compound | Crystal Structure | Space Group | Bandgap (eV) | Bandgap Type |
|---|---|---|---|---|
| Ba2CdS3 | Orthorhombic | Pnma | 3.16 | Direct |
| Ba2CdSe3 | Orthorhombic | Pnma | 2.56 | Direct |
| Ba2CdTe3 | Orthorhombic | Pnma | 2.16 | Direct |
Data sourced from first-principles calculations. researchgate.net
Exploration as Solar Absorber Materials
The properties of barium cadmium chalcogenides also make them candidates for exploration as solar absorber materials. While Ba2CdS3 has a wider bandgap, the bandgaps of Ba2CdSe3 and Ba2CdTe3 fall within a range that could be suitable for photovoltaic applications. researchgate.net For a material to be an effective solar absorber, it needs to have a high absorption coefficient in the visible spectrum and efficient charge carrier generation and transport. aip.org
Cadmium telluride (CdTe), a related binary chalcogenide, is a well-established material in thin-film solar cells due to its near-optimal direct bandgap of about 1.5 eV and high absorption coefficient. mpie.demdpi.com Similarly, cadmium sulfide (CdS) is often used as a window layer in CdTe solar cells. rsc.org The exploration of ternary chalcogenides like Ba2CdTe3 and Ba2CdSe3 is driven by the potential to tune the optoelectronic properties by varying the constituent elements. researchgate.net While direct application as a primary absorber might be limited by their relatively wide bandgaps, they could be investigated for use in tandem solar cells or other advanced photovoltaic device architectures. aip.orgmpie.de
Superconducting Materials Research
Effects of Cadmium Substitution on Barium Sites in Cuprate (B13416276) Superconductors (e.g., HgBa2-xCdxCa2Cu3O8+δ)
In the field of high-temperature superconductivity, researchers have investigated the effects of doping on the properties of cuprate superconductors. One area of study involves the partial substitution of barium with cadmium in mercury-based cuprates, such as HgBa2Ca2Cu3O8+δ (Hg-1223). aip.orgaip.org These materials are synthesized using the solid-state reaction method. aip.org
X-ray diffraction (XRD) analysis of the resulting compounds, HgBa2-xCdxCa2Cu3O8+δ, confirms that they maintain the tetragonal structure of the parent Hg-1223 phase. aip.orgaip.org The primary goal of such substitutions is to understand the relationship between the material's structure and its superconducting properties, particularly the critical temperature (Tc), which is the temperature below which the material exhibits zero electrical resistance. aip.org The substitution of cadmium at the barium site introduces changes in the local structure and charge distribution within the crystal lattice, which in turn influences the superconducting behavior. aip.orgaps.org
Influence of Doping on Structural and Electrical Transition Temperatures
The partial substitution of barium with cadmium has been shown to have a significant impact on the electrical properties and the critical temperature of HgBa2-xCdxCa2Cu3O8+δ. aip.orgaip.org Studies have demonstrated that increasing the cadmium content (x) can lead to an increase in the critical temperature. aip.orgaip.org For instance, in one study, as 'x' was varied from 0 to 0.15, the critical temperature (Tc) increased from 116 K to 134 K. aip.orgaip.org The highest Tc of 134 K was observed for the composition HgBa1.85Cd0.15Ca2Cu3O8+δ. aip.org
This enhancement of Tc is attributed to the changes in the crystal lattice parameters and the carrier concentration in the CuO2 planes, which are responsible for superconductivity in these materials. aip.orgaps.org The substitution of Ba²⁺ (ionic radius ~1.35 Å) with Cd²⁺ can influence the lattice parameters. aip.org The precise control of doping levels is crucial for optimizing the superconducting properties of these complex oxide systems. aip.orgaip.orgscialert.net
Table 2: Effect of Cadmium Substitution on the Critical Temperature of HgBa2-xCdxCa2Cu3O8+δ
| Cadmium Content (x) | Critical Temperature (Tc) (K) |
|---|---|
| 0.00 | 116 |
| 0.05 | Not specified |
| 0.10 | Not specified |
| 0.15 | 134 |
Data from electrical resistivity measurements. aip.orgaip.org
Radiation Shielding Materials
Integration of Barium Sulfate (B86663) and Cadmium Compounds in Composite Shielding Systems
Barium sulfate (BaSO4) is a well-known and effective material for radiation shielding due to its high density and ability to attenuate X-rays and gamma rays. google.comuj.edu.plnih.gov It is often incorporated into composite materials, such as concrete and polymers, to enhance their shielding capabilities. google.comuj.edu.plnih.gov The integration of cadmium compounds into these shielding systems is also an area of interest. Cadmium is a good neutron absorber, making it valuable for shielding against neutron radiation. radetco.com
Composite materials for radiation shielding can be fabricated by mixing powders of shielding compounds like barium sulfate and potentially cadmium oxide with a matrix material, such as cement or a polymer. google.comnih.gov For example, cement-based composites containing BaSO4 have been synthesized and their X-ray absorption properties evaluated. nih.gov The goal is to create materials that are effective at attenuating various types of radiation while also being practical for construction and use in medical and industrial settings. sums.ac.irsums.ac.ir While some research has focused on lead-free alternatives using elements like bismuth and tungsten, the combination of barium and cadmium offers a potential route to developing broad-spectrum radiation shielding. radetco.comsums.ac.ir
Polymeric Material Stabilization
Role of Barium-Cadmium and Barium-Cadmium-Zinc Stabilizers in Polymer Degradation Inhibition
Polymers, particularly Polyvinyl Chloride (PVC), are susceptible to degradation when exposed to heat and light. This degradation process, primarily an autocatalytic dehydrochlorination reaction, involves the release of hydrogen chloride (HCl), which further accelerates the breakdown of the polymer structure. researchgate.netusm.my This leads to the formation of conjugated double bonds (polyenes), resulting in severe discoloration and a deterioration of the material's mechanical properties. researchgate.net To counteract this, heat stabilizers are incorporated into the polymer matrix. Among the most effective have been mixed metal salt stabilizers, such as those based on barium-cadmium and barium-cadmium-zinc systems. kpi.uaresearchgate.net
These stabilizers function through a multi-faceted and synergistic mechanism to inhibit polymer degradation. Their primary roles include scavenging the released hydrogen chloride, replacing unstable chlorine atoms on the PVC chain, and disrupting the formation of color-imparting polyene sequences. usm.mycerist.dz
The synergistic action between the barium and cadmium/zinc components is crucial to their effectiveness. Cadmium and zinc carboxylates are highly reactive and provide excellent initial stability by rapidly replacing the labile allylic chlorine atoms on the PVC backbone with more stable carboxylate groups. arcjournals.orgdokumen.pub However, this reaction produces cadmium chloride (CdCl₂) or zinc chloride (ZnCl₂). arcjournals.orgcerist.dz These metal chlorides are strong Lewis acids and can catalytically accelerate PVC degradation, an effect sometimes referred to as "zinc burning". dokumen.pubcerist.dz
This is where the barium component plays its vital role. The barium carboxylate reacts with the cadmium or zinc chloride formed during the initial stabilization step. This reaction regenerates the active cadmium or zinc stabilizer and forms barium chloride (BaCl₂). arcjournals.orgdokumen.pub Barium chloride is a weaker Lewis acid and does not have the same catalytic effect on PVC degradation. arcjournals.orgdokumen.pub This exchange reaction effectively postpones the accumulation of aggressive metal chlorides, thereby extending the period of stabilization and providing excellent long-term heat and light stability. arcjournals.orgresearchgate.net
| Step | Reaction | Purpose |
| Initial Stabilization | 2 R-Cl (PVC) + Cd(OOCR')₂ → 2 R(OOCR') + CdCl₂ | Cadmium carboxylate replaces unstable chlorine on the PVC chain, preventing initial HCl release. arcjournals.orgdokumen.pub |
| Synergistic Regeneration | CdCl₂ + Ba(OOCR')₂ → Cd(OOCR')₂ + BaCl₂ | Barium carboxylate reacts with the formed Cadmium Chloride to regenerate the active stabilizer and produce non-catalytic Barium Chloride. arcjournals.orgdokumen.pub |
| Acid Scavenging | 2 HCl + M(OOCR')₂ → MCl₂ + 2 R'COOH (where M = Ba, Cd, Zn) | The metal carboxylates neutralize hydrogen chloride gas as it is formed, preventing the autocatalytic "zipper" degradation reaction. researchgate.netusm.myajol.info |
Research findings have consistently demonstrated the high efficiency of these stabilizer systems. Studies involving the thermal degradation of rigid PVC at 180°C in air have shown that Ba-Cd-Zn stearate (B1226849) provides a significantly longer thermal stability period (the time before detectable HCl is released) and a lower rate of dehydrochlorination compared to unstabilized PVC. kpi.ua For instance, in one study, the thermal stability time (Ts) was greatly extended, and the rate of dehydrochlorination was significantly reduced when Ba-Cd-Zn stearate was used. kpi.ua
Further studies have investigated the performance of various stabilizer formulations using analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG). Research on PVC films stabilized with a mixture of Ba/Cd/Zn metal carboxylates showed that the stabilizer reacts almost completely during processing. mdpi.comresearchgate.netnih.gov During subsequent photo-oxidation, the presence of the Ba/Cd/Zn stabilizer system slowed the rate of carbonyl group formation and lowered their final concentration, indicating effective light stabilization. mdpi.com
The table below presents comparative data on the stabilizing efficiency of Ba-Cd-Zn stearate in rigid PVC.
| Stabilizer System | Thermal Stability Time (Ts) (min) | Rate of Dehydrochlorination (mol HCl/g PVC.min) | Research Conditions |
| None (Blank) | - | - | 180°C, in air kpi.ua |
| Barium-Cadmium-Zinc Stearate | Longer induction period than blank kpi.ua | Lower rate than blank kpi.ua | 180°C, in air kpi.ua |
| Dibasic Lead Carbonate (DBLC) | Less than Ba-Cd-Zn Stearate kpi.ua | Higher than Ba-Cd-Zn Stearate kpi.ua | 180°C, in air kpi.ua |
| n-octyltin mercaptide (n-OTM) | Less than Ba-Cd-Zn Stearate kpi.ua | Higher than Ba-Cd-Zn Stearate kpi.ua | 180°C, in air kpi.ua |
Note: Specific numerical values for the blank were not provided in the source material, but the relative performance was established.
Emerging Research Directions and Methodological Innovations
Synergistic Integration of Experimental and Theoretical Approaches
The combination of experimental synthesis and characterization with theoretical calculations provides a comprehensive understanding of barium-cadmium compounds that neither approach can achieve alone. This synergistic approach is crucial for both validating theoretical models and interpreting experimental results.
A prime example of this synergy is in the study of doped nanomaterials. For instance, in the synthesis of barium-doped cadmium sulfide (B99878) (CdS) quantum dots, experimental techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and UV-vis absorption spectroscopy are used to characterize the material's structure, morphology, and optical properties. cambridge.orgatomfair.comacs.org Concurrently, theoretical methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and the influence of barium doping on the material's properties. cambridge.orgatomfair.comacs.org
In one such study, barium-doped CdS quantum dots were synthesized via a hydrothermal technique. cambridge.orgatomfair.comacs.org Experimental analysis revealed that barium doping led to a decrease in the crystallite size and a red shift in the absorption spectra, indicating a reduction in the band-gap energy. cambridge.orgatomfair.com DFT calculations complemented these findings by providing insights into the density of states and the electronic structure, explaining the observed changes in optical properties. cambridge.orgatomfair.com This integrated approach not only confirms the successful incorporation of barium into the CdS lattice but also provides a theoretical framework for predicting the properties of other doped semiconductor nanocrystals.
The table below summarizes the findings from a synergistic experimental and theoretical study on barium-doped cadmium sulfide quantum dots. cambridge.orgatomfair.com
| Property | Experimental Finding | Theoretical Insight (DFT) |
| Crystal Structure | Hexagonal wurtzite structure confirmed by XRD. cambridge.orgacs.org | Provides a stable structural model for calculations. cambridge.org |
| Crystallite Size | Decreased from 20.73 nm to 18.73 nm with increasing Ba doping. cambridge.orgacs.org | - |
| Optical Absorption | Red shift (bathochromic shift) observed with Ba doping. cambridge.orgatomfair.com | Correlates the red shift with changes in the electronic band structure. cambridge.org |
| Band-Gap Energy | Reduced from 2.56 eV to 2.38 eV upon Ba doping. cambridge.orgatomfair.com | Calculation of density of states shows a narrowing of the band gap. cambridge.org |
Advanced Computational Materials Design and Predictive Modeling
Computational methods are increasingly at the forefront of materials discovery, enabling the prediction of new compounds and their properties before they are synthesized in the lab. This "materials by design" approach is particularly valuable for complex systems like barium-cadmium alloys and intermetallics.
Machine learning (ML) is emerging as a powerful tool to accelerate the design of new materials by learning from existing data to predict the properties of novel compounds. epjap.orgresearchgate.net In the context of intermetallic alloys, ML algorithms can be trained on large datasets of known materials to establish complex, non-linear relationships between a material's composition, structure, and its functional properties. nih.govresearchgate.net
For instance, ML models can predict defect behavior in intermetallic compounds with high accuracy, a task that is computationally expensive using traditional methods like density functional calculations. epjap.org By identifying key features that govern material properties, ML can guide experimental efforts towards the most promising compositions. nih.gov While direct applications to the Ba-Cd system are still emerging, the methodologies developed for other alloy systems are readily adaptable. These models can predict various properties, including phase stability, mechanical strength, and electronic characteristics. researchgate.netnih.gov
The general workflow for applying machine learning to predict structure-property relationships in alloys is as follows:
Data Collection: A comprehensive database of known alloys and their properties is assembled.
Feature Engineering: Relevant chemical and structural features (e.g., atomic radii, electronegativity, crystal structure) are selected or engineered. pnnl.gov
Model Training: An ML algorithm (e.g., neural networks, random forests) is trained on the dataset to learn the relationship between the features and the target properties. nih.govespublisher.com
Prediction: The trained model is then used to predict the properties of new, hypothetical alloy compositions. espublisher.com
Experimental Validation: The most promising predictions are then synthesized and characterized experimentally to validate the model.
Many barium-cadmium intermetallic compounds belong to the class of topologically close-packed (TCP) phases, also known as Frank-Kasper phases. researchgate.net These structures are characterized by their complex crystal lattices built from tetrahedra. msesupplies.comnorthwestern.edu Understanding the principles that govern the formation of these complex structures is a significant challenge.
Novel topological models, augmented with geometrical filtering, are being developed to screen large structural databases and identify compounds with specific topological features, such as the kagome lattice. mdpi.com This approach has been used to identify kagome layers in the BaCd4.43 compound. mdpi.com These models can help to uncover relationships between symmetry, composition, and electronic structure in complex intermetallics. mdpi.com
Frank-Kasper phases are built from a combination of specific coordination polyhedra, primarily with coordination numbers (CN) of 12, 14, 15, and 16. researchgate.netnorthwestern.edu The table below lists the common Frank-Kasper polyhedra.
| Coordination Number (CN) | Polyhedron |
| 12 | Icosahedron |
| 14 | - |
| 15 | - |
| 16 | - |
These topological approaches, combined with electronic structure calculations, are crucial for understanding the stability of complex phases in the Ba-Cd system and for predicting new, stable intermetallic compounds with potentially interesting electronic or magnetic properties. msesupplies.com
Nanoscale Engineering of Barium-Cadmium Hybrid Materials
The synthesis of hybrid materials at the nanoscale offers a powerful route to combine the properties of different materials and create novel functionalities. In the context of barium and cadmium, this involves the creation of composite materials where at least one component has dimensions in the nanometer range.
An example of such a material is barium-doped cadmium sulfide (CdS) quantum dots. cambridge.org By incorporating barium into the CdS nanocrystal lattice, it is possible to tune the optical and electronic properties of the quantum dots. cambridge.org This nanoscale engineering allows for the precise control of the material's band gap, which is critical for applications in optoelectronics and photocatalysis. cambridge.org
The general strategies for creating nanoscale hybrid materials include:
Doping: Introducing foreign atoms into the crystal lattice of a nanomaterial.
Core-Shell Structures: Encapsulating a nanoparticle of one material within a shell of another.
Composite Nanoparticles: Creating nanoparticles composed of multiple distinct material phases.
These approaches can be used to create a wide range of barium-cadmium hybrid materials with tailored properties for various applications.
Exploration of New Chemical Systems with Barium and Cadmium
Beyond binary barium-cadmium compounds, there is a vast and largely unexplored chemical space of ternary and higher-order compounds containing these elements. acs.org The introduction of a third element can lead to the formation of entirely new crystal structures and properties that are not present in the binary system.
A ternary ionic compound is an ionic compound that contains three or more different elements. acs.org In these compounds, the cation, the anion, or both can be polyatomic ions. acs.org The exploration of ternary systems involving barium, cadmium, and a third element (e.g., a pnictogen, chalcogen, or another metal) is a promising direction for discovering new functional materials.
For example, the ternary Zintl-phase compound BaCd2P2 has been synthesized as colloidal quantum dots and has shown impressive photoluminescent properties. This suggests that it could be a promising material for applications in light-emitting diodes and other optoelectronic devices. The synthesis of such ternary compounds often involves high-temperature solid-state reactions or solution-phase methods.
The following table provides examples of ternary compound types that could be explored in new chemical systems containing barium and cadmium.
| Compound Type | General Formula | Potential Third Elements |
| Pnictides | Ba | P, As, Sb |
| Chalcogenides | Ba | S, Se, Te |
| Intermetallics | Ba | Another metal |
The systematic exploration of these ternary and higher-order systems, guided by computational predictions, is expected to yield a wealth of new materials with interesting and potentially useful properties.
In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of material formation, phase transformations, and degradation is crucial for controlling material properties and ensuring their long-term stability. In situ characterization techniques, which allow for the real-time observation of these processes under relevant conditions, are powerful tools for gaining these insights. epjap.orgpnnl.gov
While specific in situ studies on the Ba-Cd system are not yet widely reported, the application of these techniques to other intermetallic systems demonstrates their potential. For example, in situ scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to directly observe the nucleation and growth of intermetallic compounds at interfaces during thermal aging. epjap.orgespublisher.com These techniques provide direct, real-time visualization of microstructural evolution. epjap.orgespublisher.com
In situ X-ray diffraction (XRD) is another powerful technique for studying dynamic processes. By collecting XRD patterns as a function of temperature, time, or reactive atmosphere, it is possible to monitor phase transitions, solid-state reactions, and crystallization processes in real time. mdpi.com For instance, in situ XRD has been used to study the reaction between BaCO3 and TiO2 at high temperatures. mdpi.com
The following table summarizes key in situ techniques and their potential applications for studying dynamic processes in the barium-cadmium system.
| Technique | Information Provided | Potential Applications for Ba-Cd Systems |
| In Situ Scanning Electron Microscopy (SEM) | Real-time observation of surface morphology and microstructure evolution. epjap.org | Studying the formation and growth of intermetallic phases at Ba/Cd interfaces during annealing. epjap.org |
| In Situ Transmission Electron Microscopy (TEM) | Atomic to nanoscale resolution imaging of dynamic processes. pnnl.gov | Observing phase transformations, defect dynamics, and nanoparticle growth in Ba-Cd alloys. pnnl.gov |
| In Situ X-ray Diffraction (XRD) | Real-time monitoring of crystal structure and phase composition. | Tracking phase transitions as a function of temperature and identifying reaction intermediates. mdpi.com |
The application of these in situ techniques to the barium-cadmium system will undoubtedly provide unprecedented insights into the mechanisms of compound formation and transformation, paving the way for more precise control over material synthesis and properties.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying barium and cadmium interactions in aqueous systems?
- Methodological Answer :
- Controlled Variables : Maintain precise pH, temperature, and ionic strength to isolate interactions between Ba²⁺ and Cd²⁺ ions .
- Reagent Purity : Use high-purity salts (e.g., BaCl₂, Cd(NO₃)₂) and validate concentrations via ICP-MS or AAS to minimize contamination .
- Replication : Include triplicate samples and negative controls (e.g., ion-free solutions) to assess measurement reproducibility .
- Documentation : Record all parameters (e.g., stirring rates, equilibration times) to enable replication .
Q. How can researchers address inconsistencies in reported toxicity thresholds for cadmium in biological systems?
- Methodological Answer :
- Data Normalization : Standardize toxicity metrics (e.g., IC₅₀, EC₅₀) by accounting for cell type, exposure duration, and culture conditions .
- Meta-Analysis : Use systematic review frameworks (e.g., PICO) to compare studies with comparable experimental setups .
- Confounding Factors : Test for interference from coexisting ions (e.g., Zn²⁺, Ca²⁺) using competitive binding assays .
Q. What are best practices for synthesizing and characterizing barium-cadmium composite materials?
- Methodological Answer :
- Synthesis Protocols : Specify annealing temperatures, precursor ratios, and atmospheric conditions (e.g., inert vs. oxidizing) to ensure stoichiometric accuracy .
- Characterization : Combine XRD for crystallinity, SEM-EDS for elemental mapping, and XPS for surface oxidation states .
- Purity Validation : Report trace metal impurities via ICP-OES and organic contaminants via FTIR .
Advanced Research Questions
Q. How can contradictory data on barium-cadmium co-precipitation kinetics in environmental samples be resolved?
- Methodological Answer :
- Kinetic Modeling : Apply pseudo-first/second-order models to distinguish adsorption vs. precipitation mechanisms .
- In Situ Probes**: Use microelectrodes or synchrotron-based XAS to track real-time ion interactions in heterogeneous matrices .
- Statistical Rigor : Perform multivariate ANOVA to identify influential variables (e.g., organic ligands, redox potential) .
Q. What advanced techniques are suitable for elucidating the mechanistic pathways of cadmium-barium antagonism in plant uptake?
- Methodological Answer :
- Isotopic Tracers : Employ ¹¹¹Cd and ¹³⁸Ba isotopes to trace translocation pathways via LA-ICP-MS .
- Omics Integration : Combine transcriptomics (RNA-seq) and metalloproteomics to identify gene-metabolite networks affected by Ba/Cd exposure .
- Microscopy : Use confocal microscopy with fluorescent dyes (e.g., Leadmium™) to visualize intracellular metal distribution .
Q. How can researchers design studies to reconcile discrepancies in barium-cadmium alloy corrosion rates under marine conditions?
- Methodological Answer :
- Accelerated Testing : Simulate marine environments using salt spray chambers with controlled Cl⁻ concentrations and cyclic wet-dry phases .
- Surface Analysis : Apply ToF-SIMS or AFM to quantify passivation layer composition and thickness .
- Data Harmonization : Adopt FAIR principles to share raw electrochemical datasets (e.g., polarization curves) in public repositories .
Methodological and Ethical Considerations
Q. What strategies ensure reproducibility in barium-cadmium adsorption studies using novel nanomaterials?
- Methodological Answer :
- Material Transparency : Disclose nanomaterial synthesis routes, surface functionalization, and batch-to-batch variability .
- Reference Materials : Include certified reference materials (e.g., NIST SRM 1648a) for method validation .
- Data Archiving : Deposit spectral data (e.g., FTIR, NMR) in domain-specific repositories with DOI-linked metadata .
Q. How should researchers approach interdisciplinary studies on the environmental and health impacts of barium-cadmium mixtures?
- Methodological Answer :
- Collaborative Frameworks : Integrate toxicology (e.g., in vitro cytotoxicity assays), geochemistry (e.g., speciation modeling), and epidemiology (e.g., cohort studies) .
- Risk Assessment : Use probabilistic models (e.g., Monte Carlo simulations) to quantify joint exposure effects .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for human/animal studies and declare conflicts of interest .
Data Management and Reporting
Q. What metadata standards are essential for publishing barium-cadmium research data?
- Methodological Answer :
- FAIR Compliance : Include machine-readable chemical structures (e.g., SMILES notation), instrument parameters, and statistical codes .
- Contextual Details : Report lab conditions (e.g., humidity, calibration dates) and software versions (e.g., Gaussian 16, OriginPro) .
- License Clarity : Specify CC-BY or similar licenses to enable reuse while requiring proper attribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
